molecular formula C5H4ClFS B8020142 2-(Chloromethyl)-5-fluorothiophene

2-(Chloromethyl)-5-fluorothiophene

Cat. No.: B8020142
M. Wt: 150.60 g/mol
InChI Key: HFYFPZNAAYKGQC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-fluorothiophene is a useful research compound. Its molecular formula is C5H4ClFS and its molecular weight is 150.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-5-fluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYFPZNAAYKGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Chloromethyl)-5-fluorothiophene, a key intermediate in various synthetic applications. The information is presented to facilitate its use in research, particularly in the fields of medicinal chemistry and materials science.

Molecular and Physical Properties

This compound is a substituted thiophene characterized by the presence of a chloromethyl group at the 2-position and a fluorine atom at the 5-position.[1] These substitutions confer distinct electronic and steric properties that influence its reactivity and potential applications.[1]

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₅H₄ClFS[1]
Molecular Weight 150.60 g/mol [1]
Boiling Point 122–127°C at 16 Torr[1]
Density 1.50 g/cm³[1]
Melting Point Not available in cited literature
Solubility Slightly soluble in water; readily soluble in chloroform and methanol[1]
Refractive Index 1.6040–1.6080[1]

Table 2: Molecular Descriptors

DescriptorValueSource(s)
SMILES FC1=CC=C(CCl)S1[1]
InChI InChI=1S/C5H4ClFS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2[1]
Topological Polar Surface Area (TPSA) 0 Ų[1]
Number of Rotatable Bonds 1[1]
Hydrogen Bond Donors 0[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the reviewed literature. However, standard methodologies for organic compounds can be applied.

1. Melting Point Determination (General Procedure): The melting point of a solid organic compound is a key indicator of its purity.[2][3][4] A common method involves using a melting point apparatus.[2][4]

  • Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.[3][5]

  • Apparatus Setup: The capillary tube is placed in a heating block or an oil bath (like in a Thiele tube setup).[2][3]

  • Heating and Observation: The sample is heated slowly and uniformly.[3] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[2][5] For pure compounds, this range is typically narrow (0.5-1.0°C).[6]

2. Boiling Point Determination (General Procedure): The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7][8]

  • Distillation Method: A simple distillation apparatus can be used.[9][10] The liquid is heated in a distillation flask, and the temperature of the vapor that distills is measured with a thermometer placed at the vapor outlet.[9] The temperature at which the bulk of the liquid distills is recorded as the boiling point.[9]

  • Capillary Method (Siwoloboff's Method): A small amount of the liquid is placed in a test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and when a steady stream of bubbles emerges from the capillary, the heating is stopped. The temperature at which the liquid begins to enter the capillary tube upon cooling is the boiling point.[8]

3. Density Measurement (General Procedure): Density is the mass per unit volume of a substance.[11]

  • Pycnometer Method: A pycnometer, a flask with a specific calibrated volume, is weighed empty, then filled with the liquid and weighed again.[12][13][14] The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[12]

  • Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample.[12][14] The frequency is related to the density of the liquid.[12][14]

4. Solubility Determination (General Procedure): Solubility is typically determined by the "like dissolves like" principle, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[15]

  • Qualitative Assessment: A small, measured amount of the solute is added to a specific volume of the solvent in a test tube.[16] The mixture is agitated, and the dissolution is observed.[16] This can be done with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to create a solubility profile.[17][18][19]

Chemical Reactivity and Synthesis

The presence of the chloromethyl group makes the 2-position of the thiophene ring a prime site for nucleophilic substitution reactions.[1] Furthermore, the halogenated thiophene structure allows for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

Hypothetical Synthesis Pathway:

A plausible synthetic route to this compound can be inferred from related reactions.[1]

Synthesis_Pathway 2-Fluorothiophene 2-Fluorothiophene Intermediate Intermediate 2-Fluorothiophene->Intermediate Reagents This compound This compound Intermediate->this compound ClCH2MgBr, BF3.OEt2 -78°C

Caption: Hypothetical two-step synthesis of this compound.

Key Reaction Pathways:

The functional groups of this compound allow for a variety of subsequent chemical transformations, making it a versatile building block.

Reaction_Pathways cluster_nucleophilic Nucleophilic Substitution cluster_suzuki Suzuki-Miyaura Coupling This compound This compound Thioethers_or_Amines Thioethers_or_Amines This compound->Thioethers_or_Amines Nu:- (e.g., RS-, R2N-) Aryl-substituted_Thiophenes Aryl-substituted_Thiophenes This compound->Aryl-substituted_Thiophenes Ar-B(OH)2 Pd catalyst, Base

References

An In-depth Technical Guide to 2-(Chloromethyl)-5-fluorothiophene and its Analogue 2-Chloro-5-(chloromethyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthesis of 2-(chloromethyl)-5-fluorothiophene. Due to the limited availability of a confirmed CAS number and detailed experimental data for this specific compound in public scientific databases, this guide also offers an in-depth analysis of the closely related and well-documented analogue, 2-Chloro-5-(chloromethyl)thiophene (CAS: 23784-96-5) . This allows for a thorough examination of a structurally similar compound with established experimental protocols and applications, providing valuable insights for researchers in the field.

This compound: An Overview

This compound is a halogenated derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of both a reactive chloromethyl group and a fluorine atom suggests its potential as a versatile building block in medicinal chemistry and materials science.

Chemical Identifiers and Properties
IdentifierValue
Molecular Formula C5H4ClFS
Molecular Weight 150.60 g/mol
IUPAC Name This compound
SMILES C1=C(SC(=C1)F)CCl
InChI InChI=1S/C5H4ClFS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
Boiling Point 122-127 °C (at 16 Torr)
Density 1.50 g/cm³

Table 1: Chemical Identifiers and Physical Properties of this compound.[1]

Reactivity and Potential Applications

The chloromethyl group at the 2-position of the thiophene ring is a key reactive site, susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a potentially valuable intermediate in the synthesis of more complex molecules.[1] The fluorine atom at the 5-position can influence the electronic properties of the thiophene ring and can be a site for further functionalization or can modulate the biological activity of the final compound.

Potential applications of this compound are suggested in the fields of agrochemicals and pharmaceuticals, particularly as an intermediate for anticoagulant agents.[1] The broader class of fluorinated thiophenes is known to possess a range of biological activities.[2][3][4][5][6]

2-Chloro-5-(chloromethyl)thiophene: A Detailed Technical Profile

Given the limited data on this compound, we now turn our focus to its close analogue, 2-chloro-5-(chloromethyl)thiophene. This compound is well-documented, with a confirmed CAS number and published experimental data.

Chemical Identifiers and Properties
IdentifierValue
CAS Number 23784-96-5[7][8][9]
Molecular Formula C5H4Cl2S[7][8]
Molecular Weight 167.06 g/mol [7][9]
IUPAC Name 2-chloro-5-(chloromethyl)thiophene[8]
SMILES ClCc1ccc(Cl)s1[7]
InChI 1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2[7]
Boiling Point 83-85 °C/8 mmHg[7]
Density 1.385 g/mL at 25 °C[7]
Refractive Index n20/D 1.575[7]

Table 2: Chemical Identifiers and Physical Properties of 2-Chloro-5-(chloromethyl)thiophene.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiophene

A common method for the synthesis of 2-chloro-5-(chloromethyl)thiophene involves the chloromethylation of 2-chlorothiophene. The following is a representative experimental protocol.

Reaction: Chloromethylation of 2-Chlorothiophene

Reagents:

  • 2-Chlorothiophene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (catalyst)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, dropping funnel, and a condenser is charged with 2-chlorothiophene and the anhydrous solvent.

  • The mixture is cooled in an ice bath.

  • A mixture of paraformaldehyde and concentrated hydrochloric acid is prepared separately and zinc chloride is added as a catalyst.

  • This acidic formaldehyde mixture is then added dropwise to the cooled solution of 2-chlorothiophene with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure completion.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiophene.

Safety Precautions: This reaction involves corrosive and flammable materials. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The procedure should be carried out in a well-ventilated fume hood.

Applications in Drug Development

2-Chloro-5-(chloromethyl)thiophene is a valuable intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the synthesis of the antifungal agent Tioconazole.[10] The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the coupling of the thiophene moiety to other molecular scaffolds.

Thiophene derivatives, in general, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][5][6] The presence of the chloro substituent on the thiophene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of 2-chloro-5-(chloromethyl)thiophene.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge flask with 2-Chlorothiophene & Solvent B Cool to 0-5 °C A->B D Dropwise addition of formaldehyde solution B->D C Prepare acidic formaldehyde solution (HCHO, HCl, ZnCl2) C->D E Stir at room temperature D->E F Quench with water E->F G Separate organic layer F->G H Wash with NaHCO3 and brine G->H I Dry over MgSO4 H->I J Remove solvent (Rotary Evaporation) I->J K Vacuum Distillation J->K L Pure 2-Chloro-5- (chloromethyl)thiophene K->L

Caption: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)thiophene.

Reactivity Pathway

This diagram illustrates the key reactivity of the chloromethyl group in 2-chloro-5-(chloromethyl)thiophene, which is central to its utility as a synthetic intermediate.

G start 2-Chloro-5-(chloromethyl)thiophene product Substituted Product (e.g., in Tioconazole synthesis) start->product Nucleophilic Substitution (SN2) Nu Nucleophile (Nu-) Nu->product

References

Molecular structure and SMILES notation of 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of 2-(Chloromethyl)-5-fluorothiophene. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and material science.

Molecular Structure and Identification

This compound is a substituted thiophene, which is a five-membered aromatic ring containing a sulfur atom.[1] The thiophene ring is substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a fluorine atom (-F).[1] This substitution pattern imparts specific chemical and physical properties to the molecule.[1]

The structure of this compound can be unambiguously represented by its SMILES (Simplified Molecular-Input Line-Entry System) notation.

Table 1: Molecular Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₅H₄ClFS
SMILES Notation FC1=CC=C(CCl)S1

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 150.60 g/mol [1]
Boiling Point 122–127°C (at 16 Torr)[1]
Density 1.50 g/cm³[1]
Solubility Slightly soluble in water; readily soluble in chloroform and methanol.[1]
Topological Polar Surface Area (TPSA) 0 Ų[1]
Number of Rotatable Bonds 1[1]

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the chloromethyl group, which is a good leaving group and thus susceptible to nucleophilic substitution. The fluorinated thiophene core also influences the molecule's electronic properties and reactivity.

  • Nucleophilic Substitution: The chloromethyl group serves as a primary site for nucleophilic attack, allowing for the synthesis of a variety of derivatives such as thioethers and amines. For instance, it can react with sodium ethoxide to yield 2-(ethoxymethyl)-5-fluorothiophene.[1]

  • Cross-Coupling Reactions: The molecule can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with aryl boronic acids. This enables the introduction of various aromatic groups at the chloromethyl position, which is a valuable strategy in drug discovery.[1]

These reactive properties make this compound a potentially useful building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Reactivity of this compound This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution  + Nucleophile (e.g., RO⁻, R₂NH) Cross-Coupling (e.g., Suzuki) Cross-Coupling (e.g., Suzuki) This compound->Cross-Coupling (e.g., Suzuki)  + Aryl Boronic Acid, Pd catalyst Thioether/Amine Derivatives Thioether/Amine Derivatives Nucleophilic Substitution->Thioether/Amine Derivatives Aryl-Substituted Derivatives Aryl-Substituted Derivatives Cross-Coupling (e.g., Suzuki)->Aryl-Substituted Derivatives

Reactivity of this compound.

Synthesis

Reference Experimental Protocol: Chloromethylation of Thiophene

This protocol is for the synthesis of 2-(chloromethyl)thiophene and is provided as a reference for a related transformation.

Materials:

  • Thiophene

  • Concentrated hydrochloric acid

  • Paraformaldehyde or 37% formaldehyde solution

  • Hydrogen chloride gas

  • Anhydrous calcium chloride

  • Ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, and cooled in an ice-salt bath, combine thiophene and concentrated hydrochloric acid.

  • With vigorous stirring, pass a steady stream of hydrogen chloride gas into the mixture while maintaining a low temperature (typically below 5°C).

  • Slowly add a formaldehyde solution or paraformaldehyde to the reaction mixture, ensuring the temperature remains low. The addition may take several hours.

  • After the addition is complete, continue stirring for a specified period.

  • Extract the reaction mixture with an organic solvent like ether.

  • Combine the organic extracts and wash them sequentially with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent, such as calcium chloride.

  • Remove the solvent by distillation.

  • Purify the crude product by vacuum distillation.

Caution: Chloromethylthiophenes are lachrymatory and potentially unstable. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup and Purification Start Start Reaction_Setup Combine Thiophene Derivative and Reagents Start->Reaction_Setup Chloromethylation Chloromethylation Reaction (Controlled Temperature) Reaction_Setup->Chloromethylation Extraction Solvent Extraction Chloromethylation->Extraction Washing Wash with Water and Base Extraction->Washing Drying Dry Organic Layer Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product

General workflow for thiophene chloromethylation.

Spectral Data

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways involving this compound. As a reactive chemical intermediate, it is not typically studied for its biological signaling properties.

Conclusion

This compound is a halogenated thiophene derivative with potential as a versatile building block in organic synthesis. Its key features include a reactive chloromethyl group amenable to nucleophilic substitution and cross-coupling reactions. While detailed synthetic protocols and spectral data are not widely published, its structural similarity to other chloromethylated thiophenes provides a basis for its synthesis and predicts its chemical behavior. Further research into the synthesis and reactivity of this compound could open new avenues for the development of novel pharmaceuticals and agrochemicals.

References

A Technical Guide to the Spectral Analysis of 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-(Chloromethyl)-5-fluorothiophene. These predictions are derived from the analysis of substituent effects on the thiophene ring, with particular consideration for the influence of fluorine and chloromethyl groups.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~ 4.75s--CH₂Cl
~ 6.70dd³J(H,H) ≈ 4.0, ⁴J(H,F) ≈ 2.0H-3
~ 6.95dd³J(H,H) ≈ 4.0, ³J(H,F) ≈ 5.0H-4

Note: The chemical shifts of the thiophene protons (H-3 and H-4) are influenced by the electronegativity of the adjacent fluorine and the chloromethyl group. The fluorine atom is expected to cause a significant downfield shift for the adjacent proton (H-4). The multiplicity of H-3 and H-4 is predicted as a doublet of doublets due to coupling with each other and with the fluorine atom.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)Assignment
~ 40.0t²J(C,F) ≈ 4-5-CH₂Cl
~ 118.0d²J(C,F) ≈ 20-25C-4
~ 125.0d³J(C,F) ≈ 3-4C-3
~ 140.0d³J(C,F) ≈ 2-3C-2
~ 160.0d¹J(C,F) ≈ 240-250C-5

Note: The carbon directly attached to the fluorine atom (C-5) is expected to have a large one-bond coupling constant (¹J(C,F)) and a significant downfield chemical shift. The other carbons in the ring will exhibit smaller, long-range couplings to fluorine.

Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-CH₂Cl)
1600 - 1450Medium to StrongC=C stretching in thiophene ring
1250 - 1200StrongC-F stretch (aromatic)
800 - 700StrongC-Cl stretch
~ 850StrongC-S stretch in thiophene ring

Note: The presence of a strong absorption band in the 1250-1200 cm⁻¹ region would be indicative of the C-F bond. The C-Cl stretch is expected in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
150/152High[M]⁺ (Molecular ion peak, showing ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes)
115Medium[M - Cl]⁺
101/103High[M - CH₂Cl]⁺
96Medium[M - Cl - F]⁺

Note: The molecular ion peak is expected to show the characteristic isotopic pattern for a compound containing one chlorine atom. The base peak is likely to be the fragment resulting from the loss of the chloromethyl group, [M - CH₂Cl]⁺, due to the relative stability of the resulting cation.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[1][2]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[2]

    • Cap the NMR tube securely.[1]

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.[3]

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[1]

    • Shim the magnetic field to optimize homogeneity and obtain sharp peaks.[1][3]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR, a common technique for liquid samples that requires minimal sample preparation.[4][5][6][7][8]

  • Sample Preparation and Measurement :

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[5] If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Record a background spectrum of the clean, empty ATR crystal.[7] This will be subtracted from the sample spectrum.

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[5]

    • If analyzing a solid, press it firmly against the crystal to ensure good contact.[6]

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • After the measurement, clean the ATR crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining a mass spectrum using Electron Ionization (EI).[9][10][11][12]

  • Sample Introduction :

    • The sample must be volatile to be analyzed by EI-MS.[9]

    • If coupled with Gas Chromatography (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

    • For direct infusion, a small amount of the sample is introduced into the ion source, where it is vaporized by heating under high vacuum.[10]

  • Ionization and Analysis :

    • In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[10][12]

    • This causes the molecules to ionize and fragment.

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel compound like this compound using the described spectroscopic methods.

Spectral_Analysis_Workflow Workflow for Structural Elucidation Sample Sample of This compound Prep_NMR NMR Sample Preparation (CDCl3) Sample->Prep_NMR Prep_IR IR Sample Preparation (Neat Liquid on ATR) Sample->Prep_IR Prep_MS MS Sample Introduction (Vaporization) Sample->Prep_MS NMR_Acq NMR Data Acquisition (1H, 13C, COSY, HSQC) Prep_NMR->NMR_Acq IR_Acq FT-IR Data Acquisition Prep_IR->IR_Acq MS_Acq EI-MS Data Acquisition Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Interpretation Integrated Spectral Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Workflow for Structural Elucidation

References

Reactivity of the chloromethyl group on the thiophene ring

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity of the Chloromethyl Group on the Thiophene Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the chloromethyl group attached to a thiophene ring. Thiophene and its derivatives are crucial scaffolds in medicinal chemistry and materials science, often acting as bioisosteres for benzene rings in biologically active molecules.[1][2] The chloromethyl group serves as a highly versatile and reactive functional handle, enabling a wide array of synthetic transformations for the development of novel compounds.[1][3][4]

The reactivity of the C-Cl bond in chloromethylthiophenes is significantly enhanced by the adjacent thiophene ring, which stabilizes reaction intermediates and transition states in a manner analogous to benzylic and allylic systems.[1] This inherent reactivity makes chloromethylthiophenes valuable building blocks in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients.[1][4][5]

Core Reactivity Profile

The primary mode of reactivity for the chloromethyl group on the thiophene ring is nucleophilic substitution, predominantly following an SN2 mechanism.[1][3] The carbon atom of the chloromethyl group is electrophilic and readily attacked by a diverse range of nucleophiles, facilitated by the chloride ion's ability to function as a good leaving group.[3]

Several factors govern the rate and outcome of these reactions:

  • Substrate Structure: The chloromethyl group is a primary halide, which minimizes steric hindrance, thus favoring the SN2 pathway.[1] The position of the group on the thiophene ring (e.g., C2 vs. C3) can introduce different steric and electronic environments, influencing the reaction profile.[3]

  • Nucleophile: The strength of the attacking nucleophile is a key determinant of the reaction rate. Strong nucleophiles, such as amines, thiolates, and alkoxides, react readily.[3][6]

  • Solvent: Polar aprotic solvents are known to accelerate SN2 reactions and are often the medium of choice.[1][6]

  • Thiophene Ring Substituents: Electron-donating groups (like the methyl groups in 3-(chloromethyl)-2,5-dimethylthiophene) can enhance the electron-donating nature of the ring, influencing overall reactivity.[1] Conversely, electron-withdrawing groups can affect the stability of intermediates in nucleophilic aromatic substitution (SNAr) on the ring itself.[7]

Key Synthetic Transformations

The versatile reactivity of chloromethylthiophenes allows for their participation in a variety of crucial synthetic reactions.

Nucleophilic Substitution Reactions

This is the most common reaction pathway, enabling the introduction of a wide range of functionalities. The general mechanism involves the direct displacement of the chloride ion by a nucleophile.

Thiophene [label=<

Chloromethylthiophene

];

Nu [label="Nu⁻", fontcolor="#EA4335"];

TS [label="[Nu---CH₂---Thiophene---Cl]⁻", fontname="Arial Italic", fontsize=11, fontcolor="#202124"];

Product [label=<

Substituted Product

];

Cl [label="Cl⁻", fontcolor="#34A853"];

Thiophene -> TS [arrowhead=none]; Nu -> TS [label="Attack", fontcolor="#4285F4"]; TS -> Product [label="Substitution", fontcolor="#4285F4"]; TS -> Cl [arrowhead=none]; } Caption: SN2 reaction mechanism on chloromethylthiophene.

Common applications include:

  • Synthesis of Amines, Ethers, and Thioethers: Reaction with amines, alkoxides, and thiols, respectively, provides a straightforward route to these important derivatives. [3]* Pharmaceutical Synthesis: It is a key intermediate in the production of drugs such as the antifungal agent Tioconazole, which is synthesized via an O-alkylation reaction. [5]

Organometallic Reactions

The C-Cl bond allows for the formation of highly useful organometallic reagents.

  • Grignard Reagent Formation: Chloromethylthiophenes react with magnesium metal in an aprotic solvent like diethyl ether or THF to form Grignard reagents (thienylmethylmagnesium chloride). [8][9]This transformation inverts the reactivity of the methylene carbon from electrophilic to highly nucleophilic, making it a powerful tool for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and carbon dioxide. [8][10][11]

  • G cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_1 R-Pd(II)-Cl(Ln) Pd0->PdII_1 Oxidative Addition PdII_2 R-Pd(II)-R'(Ln) PdII_1->PdII_2 Transmetalation (+ Base) PdII_2->Pd0 Reductive Elimination Product Thiophene-CH₂-R' RCl Thiophene-CH₂Cl R_B R'B(OH)₂

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Radical and Reduction Reactions

Under specific conditions, such as thermal degradation, the chloromethyl group can act as a source of radicals. [1]Additionally, the group can be readily reduced to a methyl group, providing a route to 2- or 3-methylthiophene derivatives. [3][12]

Quantitative Reactivity Data

Quantitative kinetic data for reactions involving chloromethylthiophenes are vital for optimizing synthetic procedures. While extensive data is not always readily available in literature, some studies provide valuable benchmarks.

ReactionSubstrateNucleophile/ReagentConditionsRate Constant (k)Activation Energy (Ea)Reference
SN2 Substitution3-(Chloromethyl)-2,5-dimethylthiopheneAminePolar Aprotic Solvent2.3 × 10⁻³ s⁻¹45.2 kJ/mol[1]
Aqueous ChlorinationThiopheneMolecular Chlorine (Cl₂)Aqueous (pH 7)--[13]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethylthiophene via Direct Chloromethylation

This procedure is adapted from the established method by Blicke and Burckhalter. [4][14] Caution: 2-Chloromethylthiophene is a lachrymator. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a beaker equipped with a mechanical stirrer and thermometer, place 5 moles of thiophene and 200 mL of concentrated hydrochloric acid. Surround the beaker with an ice-salt bath to cool the mixture.

  • HCl Saturation: Pass a rapid stream of hydrogen chloride gas into the mixture with vigorous stirring.

  • Formaldehyde Addition: Once the temperature reaches 0°C, add 500 mL of 37% formaldehyde solution dropwise, ensuring the temperature remains below 5°C. This addition typically takes about 4 hours.

  • Extraction: After the addition is complete, transfer the mixture to a separatory funnel and extract with three 500-mL portions of diethyl ether.

  • Washing: Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the ether layer over anhydrous calcium chloride, filter, and remove the ether by distillation.

  • Purification: Distill the residue under reduced pressure to obtain pure 2-chloromethylthiophene.

  • Stabilization and Storage: Immediately stabilize the distillate with 1-2% by weight of dicyclohexylamine and store in a refrigerator in a loosely plugged bottle. [14]

Protocol 2: Synthesis of 2-Chloromethylthiophene from 2-Thiophenemethanol

This method provides an alternative route from the corresponding alcohol. [15]

  • Setup: Dissolve 2-thiophenemethanol (50 mmol) and pyridine (75 mmol) in 60 mL of anhydrous dichloromethane in a flask cooled to 0°C.

  • Reagent Addition: Slowly add thionyl chloride (or methanesulfonyl chloride with a base like DIEA) dropwise to the stirred solution at 0°C. [15]3. Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.

  • Quenching: Quench the reaction by carefully adding 50 mL of water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate and brine.

  • G Start Starting Materials (e.g., Thiophene, HCl, Formaldehyde) Reaction Reaction Under Controlled Temperature Start->Reaction Extraction Workup: Extraction with Ether Reaction->Extraction Washing Washing (H₂O, NaHCO₃) Extraction->Washing Drying Drying (Anhydrous CaCl₂) Washing->Drying Concentration Solvent Removal (Distillation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis and purification of chloromethylthiophene.

Protocol 3: General Procedure for Grignard Reagent Formation

This protocol outlines the standard method for preparing a Grignard reagent. [9]

  • Setup: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings in a flask equipped with a reflux condenser and an addition funnel.

  • Solvent: Add anhydrous diethyl ether or THF to the flask.

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. [9]4. Addition of Halide: Add a small portion of the chloromethylthiophene solution (dissolved in anhydrous ether) to initiate the reaction. An exothermic reaction and bubbling should be observed.

  • Completion: Once initiated, add the remaining chloromethylthiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture may be heated for a short period to ensure full conversion. The resulting grey/cloudy solution is the Grignard reagent, ready for use. [9]

Conclusion

The chloromethyl group on a thiophene ring is a powerful and versatile functional group that serves as a linchpin in synthetic organic and medicinal chemistry. Its reactivity, dominated by nucleophilic substitution but also extending to the formation of organometallic reagents and participation in cross-coupling reactions, provides chemists with a reliable platform for molecular elaboration. A thorough understanding of the factors influencing these reactions is critical for the rational design and efficient execution of synthetic routes toward novel pharmaceuticals and advanced materials.

References

The Indelible Mark of Fluorine: A Technical Guide to its Electronic and Steric Influence on the Thiophene Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the profound electronic and steric effects that fluorine substitution imparts upon the thiophene ring, a privileged core in numerous pharmaceuticals and organic electronic materials. By dissecting these fundamental interactions, we aim to equip researchers with the knowledge to rationally design and synthesize novel fluorinated thiophene derivatives with tailored properties.

Electronic Effects of Fluorine on the Thiophene Ring

The introduction of fluorine, the most electronegative element, dramatically alters the electronic landscape of the thiophene ring. This is primarily due to the strong inductive effect (-I) of the C-F bond, which withdraws electron density from the aromatic system.

Key Electronic Consequences:

  • Lowered HOMO and LUMO Energy Levels: The inductive withdrawal of electrons by fluorine stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of frontier molecular orbital energies is a critical tool in the design of organic semiconductors, as it influences charge injection and transport properties. Fluorination can effectively lower molecular energy levels, which is a desirable trait for n-type semiconductor materials.

  • Altered Aromaticity and Reactivity: While thiophene is considered an aromatic compound, the introduction of fluorine can subtly influence its aromatic character. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic substitution, a common reaction pathway for thiophene.[1] Conversely, it can activate the ring for nucleophilic aromatic substitution, a less common but synthetically valuable transformation.

  • Modified Dipole Moment: The position and number of fluorine substituents significantly impact the molecule's overall dipole moment. Computational studies have shown that the orientation of the dipole moment vector is directed towards the sulfur atom in all fluorothiophenes. The magnitude of the dipole moment is highly dependent on the substitution pattern, with 2,3-difluorothiophene and 3,4-difluorothiophene exhibiting larger dipole moments compared to other isomers, suggesting a higher solubility in polar solvents for these compounds.[2]

Steric Effects of Fluorine on the Thiophene Ring

Despite its small van der Waals radius, the steric influence of fluorine on the thiophene ring and its derivatives can be significant, particularly in the context of intermolecular interactions and conformational preferences.

Key Steric Consequences:

  • Conformational Control: Fluorine substitution can enforce specific molecular conformations through steric hindrance and electrostatic interactions. In oligothiophenes, for instance, fluorination can lead to a more co-planar backbone, which in turn enhances intermolecular π-π stacking and improves charge carrier mobility in organic field-effect transistors (OFETs).[3]

  • Modulation of Intermolecular Interactions: The presence of fluorine can introduce new non-covalent interactions, such as C-F···H and C-F···S contacts, which can influence crystal packing and solid-state morphology. These interactions play a crucial role in determining the bulk properties of materials.

  • Influence on Binding Affinity: In the realm of drug discovery, the steric profile of a fluorinated thiophene can be critical for its binding affinity to a biological target. The precise positioning of a fluorine atom can either facilitate or hinder the optimal orientation of the molecule within a binding pocket.

Quantitative Data on Physicochemical Properties

The following tables summarize key physicochemical properties of thiophene and its fluorinated derivatives. While a comprehensive set of experimentally determined data is not available in a single source, a combination of experimental and computational (DFT) values provides a comparative overview.

Table 1: Molecular Geometry

CompoundC-S Bond Length (Å)C=C Bond Length (Å)C-C Bond Length (Å)C-F Bond Length (Å)C-S-C Angle (°)C-C-S Angle (°)C-C-C Angle (°)
Thiophene (Exp.)1.7141.3701.423N/A92.2111.5112.4
2-Fluorothiophene (Calc.)~1.72~1.36~1.42~1.34~91.8~112.0 (C2)~112.5
3-Fluorothiophene (Calc.)~1.72~1.37~1.41~1.35~92.0~111.0~113.0 (C4)
2,5-Difluorothiophene (Calc.)~1.72~1.36~1.43~1.34~91.5~112.2~112.0

Table 2: Electronic Properties

CompoundDipole Moment (Debye) (Calc.)HOMO-LUMO Gap (kcal/mol) (Calc.)
Thiophene0.55 (Exp.)-
2-Fluorothiophene1.51-
3-Fluorothiophene2.064.84
2,3-Difluorothiophene2.61-
2,4-Difluorothiophene1.83-
2,5-Difluorothiophene0.00-
3,4-Difluorothiophene2.414.85
2,3,4-Trifluorothiophene2.41-
2,3,5-Trifluorothiophene1.36-
Tetrafluorothiophene1.48-

Experimental dipole moment for thiophene from the CCCBDB database.[4] Calculated dipole moments and HOMO-LUMO gaps are from a DFT study by Shirania et al.[2]

Case Study: Canagliflozin - A Fluorinated Thiophene in Medicine

A prominent example of a drug containing a fluorinated thiophene is Canagliflozin . This oral medication is used to treat type 2 diabetes by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.

Signaling Pathway: Inhibition of SGLT2

Canagliflozin's mechanism of action involves the targeted inhibition of SGLT2, a protein responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys. By blocking this transporter, Canagliflozin reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[5] This, in turn, lowers blood glucose levels.[5]

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule cluster_drug Drug Action Glomerular Filtration Glomerular Filtration Glucose Reabsorption Glucose Reabsorption Glomerular Filtration->Glucose Reabsorption Filtered Glucose SGLT2 Transporter SGLT2 Transporter Glucose Reabsorption->SGLT2 Transporter Mediated by Urinary Glucose Excretion Urinary Glucose Excretion Glucose Reabsorption->Urinary Glucose Excretion Reduced Reabsorption Bloodstream Bloodstream SGLT2 Transporter->Bloodstream Glucose to Lowered Blood Glucose Lowered Blood Glucose Urinary Glucose Excretion->Lowered Blood Glucose Leads to Canagliflozin Canagliflozin Canagliflozin->SGLT2 Transporter Inhibits

Mechanism of action of Canagliflozin.

Experimental Protocols

This section provides an overview of a common synthetic route to a key fluorinated thiophene building block, 3-fluorothiophene.

Synthesis of 3-Fluorothiophene

A facile and improved synthesis of 3-fluorothiophene has been reported in four steps with a 49% overall yield. The key step is the introduction of the fluorine atom via a Schiemann reaction.

Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to yield 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate.

Step 2: Schiemann Reaction A mixture of the diazonium salt and sand is heated under vacuum. The product, methyl 3-fluorothiophene-2-carboxylate, sublimes and is collected.

Step 3: Saponification The methyl ester is hydrolyzed using sodium hydroxide in ethanol to afford 3-fluorothiophene-2-carboxylic acid.

Step 4: Decarboxylation The carboxylic acid is decarboxylated in quinoline using a barium-promoted copper chromite catalyst to yield the final product, 3-fluorothiophene, which is isolated by distillation.

Synthesis_3_Fluorothiophene start Methyl 3-aminothiophene-2-carboxylate diazotization Diazotization (NaNO2, HBF4) start->diazotization diazonium_salt 2-Methoxycarbonylthiophene- 3-diazonium tetrafluoroborate diazotization->diazonium_salt schiemann Schiemann Reaction (Heat, Sand) diazonium_salt->schiemann fluoro_ester Methyl 3-fluorothiophene-2-carboxylate schiemann->fluoro_ester saponification Saponification (NaOH, EtOH) fluoro_ester->saponification fluoro_acid 3-Fluorothiophene-2-carboxylic acid saponification->fluoro_acid decarboxylation Decarboxylation (Copper chromite, Quinoline) fluoro_acid->decarboxylation end 3-Fluorothiophene decarboxylation->end

Synthetic workflow for 3-fluorothiophene.

Logical Relationships: Structure-Activity Relationship (SAR)

The introduction of fluorine into a thiophene-containing bioactive molecule can have a profound impact on its biological activity. A hypothetical structure-activity relationship (SAR) can be visualized to guide drug discovery efforts.

SAR_Fluorinated_Thiophene cluster_scaffold Core Scaffold cluster_modifications Fluorine Substitution cluster_properties Resulting Properties Thiophene_Ring Thiophene Ring No_F No Fluorine Mono_F Monofluorination Di_F Difluorination Tri_F Trifluoromethyl Group Potency Potency No_F->Potency Baseline Metabolic_Stability Metabolic Stability No_F->Metabolic_Stability Baseline Mono_F->Potency May Increase/Decrease Selectivity Selectivity Mono_F->Selectivity May Improve Mono_F->Metabolic_Stability May Increase Lipophilicity Lipophilicity Mono_F->Lipophilicity Slight Increase Di_F->Potency Often Increases Di_F->Metabolic_Stability Often Increases Di_F->Lipophilicity Moderate Increase Tri_F->Potency Significant Impact Tri_F->Metabolic_Stability Significant Increase Tri_F->Lipophilicity Large Increase

Hypothetical SAR of fluorinated thiophenes.

Conclusion

The deliberate and strategic fluorination of the thiophene ring offers a powerful and versatile tool for fine-tuning the electronic and steric properties of molecules. A thorough understanding of these effects is paramount for the rational design of next-generation pharmaceuticals and organic electronic materials. This guide has provided a foundational overview of these principles, supported by quantitative data, experimental protocols, and visual representations of key concepts. It is our hope that this resource will serve as a valuable reference for researchers in their endeavors to harness the unique properties of fluorinated thiophenes.

References

An In-depth Technical Guide on the Solubility of 2-(Chloromethyl)-5-fluorothiophene in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Chloromethyl)-5-fluorothiophene, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines reported qualitative data with inferred solubility trends based on the behavior of structurally similar compounds. Furthermore, it outlines detailed experimental protocols for determining the solubility of such compounds in a laboratory setting.

Core Executive Summary

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₄ClFS[1]
Molecular Weight150.60 g/mol [1]
Boiling Point122–127°C at 16 Torr[1]
Density1.50 g/cm³[1]
AppearanceColorless to brown liquid

Solubility Profile

The solubility of this compound in various common laboratory solvents is summarized below. The data is primarily qualitative and based on available information and the expected behavior of similar thiophene derivatives.

SolventSolvent TypeExpected SolubilityCitation(s)
WaterProtic, PolarSlightly Soluble
MethanolProtic, PolarReadily Soluble[1]
EthanolProtic, PolarSoluble
ChloroformAprotic, PolarReadily Soluble
AcetoneAprotic, PolarSoluble
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSoluble
Tetrahydrofuran (THF)Aprotic, PolarSoluble
TolueneAprotic, NonpolarSoluble
HexaneAprotic, NonpolarSoluble
Diethyl EtherAprotic, NonpolarSoluble[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in organic chemistry for determining the solubility of a solid or liquid compound in a given solvent.

Qualitative Solubility Assessment

This initial assessment provides a rapid determination of a compound's general solubility characteristics.

Materials:

  • This compound

  • A selection of common laboratory solvents (as listed in the table above)

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

Procedure:

  • Add approximately 10 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 60 seconds.

  • Visually inspect the solution.

    • Soluble: The compound completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the compound dissolves, but solid particles remain.

    • Insoluble: The compound does not appear to dissolve.

  • Record the observations for each solvent tested.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of a compound's solubility in a specific solvent at a given temperature.

Materials:

  • This compound

  • The solvent of interest

  • A temperature-controlled shaker or water bath

  • A filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Pre-weighed vials

  • An analytical balance

  • An oven for drying

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a temperature-controlled shaker or water bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for a short period to let any undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant (the clear liquid portion) using a pipette, ensuring no solid particles are transferred.

  • Transfer the supernatant to a pre-weighed, clean, and dry vial.

  • Record the exact volume of the supernatant transferred.

  • Evaporate the solvent from the vial in the oven at a temperature below the boiling point of the solute until a constant weight is achieved.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of vial with solute) - (Weight of empty vial)] / (Volume of supernatant in mL) * 100

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_legend Legend start Start: Obtain Compound (this compound) qual_test Qualitative Solubility Test (e.g., visual assessment in various solvents) start->qual_test is_soluble Is the compound soluble? qual_test->is_soluble quant_test Quantitative Solubility Determination (e.g., gravimetric, spectroscopic methods) is_soluble->quant_test Yes data_analysis Data Analysis and Reporting (e.g., g/100mL, mg/mL) is_soluble->data_analysis No quant_test->data_analysis end End: Solubility Profile Established data_analysis->end insoluble Insoluble/Slightly Soluble soluble Soluble Process Process Step Decision Decision Point StartEnd Start/End

Caption: Logical workflow for determining the solubility of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data is sparse, the provided information on its expected behavior and the detailed experimental protocols will enable scientists to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to 2-(Chloromethyl)-5-fluorothiophene: A Versatile Fluorinated Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-fluorothiophene, a key fluorinated building block in modern organic synthesis. The incorporation of a fluorine atom and a reactive chloromethyl group onto the thiophene scaffold imparts unique physicochemical properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details its synthesis, physical and chemical properties, and key synthetic applications, including nucleophilic substitution and cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its practical use in the laboratory.

Introduction

Fluorine-containing molecules have gained significant prominence in the fields of medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Among the various fluorinated scaffolds, thiophene derivatives are of particular interest due to their presence in numerous biologically active compounds. This compound combines the benefits of a fluorinated aromatic system with a versatile chloromethyl handle, enabling a wide range of chemical transformations for the construction of complex molecular architectures.

This guide serves as a technical resource for chemists, providing essential information on the synthesis, properties, and reactivity of this compound, thereby empowering its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as chloroform and methanol, but only slightly soluble in water.[1] Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₄ClFS[1]
Molecular Weight150.60 g/mol [1]
Boiling Point122-127 °C at 16 Torr[1]
Density1.50 g/cm³[1]
Refractive Index1.6040-1.6080[1]
SMILESFC1=CC=C(CCl)S1[1]

Table 2: Spectroscopic Data of 2-Chloro-5-(chloromethyl)thiophene (Reference Compound)

TechniqueDataReference
¹H NMR (CDCl₃)δ 6.85 (d, J=3.9 Hz, 1H), 6.78 (d, J=3.9 Hz, 1H), 4.69 (s, 2H)
¹³C NMR (CDCl₃)δ 141.6, 131.9, 127.2, 126.9, 40.2
Mass Spectrum (EI)m/z (%): 166 (M⁺, 60), 131 (100), 96 (30)
Infrared (neat)ν (cm⁻¹): 3100, 2960, 1440, 1220, 1050, 810, 700

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-fluorothiophene. The first step involves the introduction of a hydroxymethyl group, followed by its conversion to the chloromethyl functionality.

Logical Workflow for Synthesis

G A 2-Fluorothiophene C 2-(Hydroxymethyl)-5-fluorothiophene A->C Hydroxymethylation B Formaldehyde, Acid Catalyst E This compound C->E Chlorination D Thionyl Chloride or HCl

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-5-fluorothiophene
  • To a stirred solution of 2-fluorothiophene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid) at 0 °C, add paraformaldehyde (1.2 eq).

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(hydroxymethyl)-5-fluorothiophene.

Experimental Protocol: Synthesis of this compound
  • Dissolve 2-(hydroxymethyl)-5-fluorothiophene (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) and cool to 0 °C.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution. A small amount of a base like pyridine can be added to scavenge the HCl produced.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Note: This is a representative protocol based on standard chlorination procedures for alcohols. Optimization of reaction conditions may be necessary.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the chloromethyl group in nucleophilic substitution reactions and the potential for cross-coupling reactions at the thiophene ring.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophile, readily undergoing substitution with a variety of nucleophiles to introduce diverse functional groups.

G A This compound D 2-(Aminomethyl)-5-fluorothiophene A->D Amination E 2-(Thio-methyl)-5-fluorothiophene A->E Thioetherification B Primary/Secondary Amine (R₂NH) C Thiol (RSH)

Caption: Nucleophilic substitution with amines and thiols.

Table 3: Representative Nucleophilic Substitution Reactions

NucleophileReagents and ConditionsProductYield (%)
DiethylamineK₂CO₃, Acetone, reflux2-(Diethylaminomethyl)-5-fluorothiophene>85 (expected)
ThiophenolNaH, THF, 0 °C to rt2-(Phenylthiomethyl)-5-fluorothiophene>90 (expected)
Sodium AzideNaN₃, DMF, 50 °C2-(Azidomethyl)-5-fluorothiophene>90 (expected)
Sodium EthoxideNaOEt, EtOH, reflux2-(Ethoxymethyl)-5-fluorothiophene>80 (expected)

Note: The yields are estimated based on similar reactions with other chloromethylated thiophenes.

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add the desired amine (1.2 eq) and a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

While the chloromethyl group is the primary site of reactivity, the C-Cl bond on the thiophene ring can also participate in cross-coupling reactions, although it is less reactive than the corresponding bromide or iodide. More commonly, the chloromethyl group can be converted to a Grignard reagent or other organometallic species for subsequent cross-coupling. A more direct approach for aryl-aryl coupling involves the Suzuki-Miyaura reaction of a borylated fluorothiophene, which can be prepared from 2-fluorothiophene. However, for the purpose of this guide, we will focus on the coupling involving the chloromethyl group.

G A This compound C Grignard Reagent A->C Grignard Formation B Mg, THF E 2-(Arylmethyl)-5-fluorothiophene C->E Suzuki Coupling D Aryl Boronic Acid, Pd Catalyst

Caption: Suzuki-Miyaura coupling workflow.

Table 4: Representative Suzuki-Miyaura Coupling Reaction

Aryl Boronic AcidCatalyst and ConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C2-(Benzyl)-5-fluorothiophene70-85 (expected)
4-Methoxyphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃, Dioxane, 90 °C2-(4-Methoxybenzyl)-5-fluorothiophene70-85 (expected)

Note: The yields are estimated based on similar Suzuki-Miyaura reactions.

  • In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of this compound (1.0 eq) in anhydrous THF to magnesium turnings (1.1 eq).

  • In a separate flask, dissolve the aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).

  • To this mixture, add the freshly prepared Grignard reagent at room temperature and heat the reaction to 80-90 °C.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.

Applications in Drug Discovery and Agrochemicals

The structural motif of 2-substituted-5-fluorothiophene is present in a number of molecules with interesting biological activities. The ability to easily introduce various substituents at the 2-position via the chloromethyl intermediate makes this compound a valuable building block.

  • Pharmaceuticals: The fluorinated thiophene core is a bioisostere for other aromatic systems and can be found in compounds targeting a range of therapeutic areas. For instance, similar thiophene backbones are found in impurities of the anticoagulant Rivaroxaban.[1][2] The versatility of this compound allows for the rapid generation of compound libraries for lead optimization in drug discovery programs.

  • Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The introduction of fluorine can enhance the efficacy and selectivity of these agents. This compound serves as a precursor to more complex molecules with potential herbicidal or fungicidal properties. For example, reaction with sodium ethoxide yields 2-(ethoxymethyl)-5-fluorothiophene, a potential intermediate in herbicide development.[1]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive liquid.[1] Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile fluorinated building block for organic synthesis. Its dual reactivity, arising from the fluorinated thiophene ring and the chloromethyl group, provides a powerful platform for the synthesis of a wide array of functionalized molecules. This technical guide has provided a detailed overview of its synthesis, properties, and key reactions, offering a practical resource for researchers in both academic and industrial settings. The continued exploration of the synthetic potential of this compound is expected to lead to the discovery of new and improved pharmaceuticals and agrochemicals.

References

In-Depth Technical Guide: Chemical Hazards and Safety Information for 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical hazards and safety information currently available for 2-(Chloromethyl)-5-fluorothiophene, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document compiles available data and extrapolates potential hazards based on structurally similar compounds. All quantitative data is presented in clear, structured tables, and logical workflows for handling and safety are visualized.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiophene derivative with the chloromethyl group at the 2-position and a fluorine atom at the 5-position. This substitution pattern imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₄ClFS
Molecular Weight 150.60 g/mol
Boiling Point 122–127°C at 16 Torr
Density 1.50 g/cm³
Solubility Slightly soluble in water; readily soluble in chloroform and methanol.
Appearance Not explicitly stated, likely a liquid.
Storage Store at 2–8°C under an inert atmosphere (e.g., Nitrogen).

Hazard Identification and Classification

It is crucial to handle this compound with the utmost care, assuming it possesses the hazards outlined below until a definitive SDS becomes available.

Table 2: Postulated GHS Hazard Classification for this compound

Hazard ClassHazard CategoryGHS Hazard Statement (Postulated)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel. The following recommendations are based on best practices for handling reactive and potentially hazardous chemical intermediates.

Personal Protective Equipment (PPE)

A standardized workflow for donning and doffing PPE should be strictly followed to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Safety Goggles/Face Shield d1->d2 d3 Nitrile Gloves (double-gloved recommended) d2->d3 d4 Fume Hood Sash at appropriate height d3->d4 f1 Remove outer gloves f2 Remove lab coat f1->f2 f3 Remove inner gloves f2->f3 f4 Wash hands thoroughly f3->f4

Figure 1: Recommended PPE Donning and Doffing Workflow.
Storage

As indicated by supplier information, this compound should be stored in a tightly sealed container in a refrigerator at 2–8°C under an inert atmosphere to prevent degradation and reaction with moisture or air.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

The following diagram illustrates a logical workflow for responding to a chemical spill.

Spill_Response_Workflow start Chemical Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate the area if necessary alert->evacuate ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize if safe and appropriate contain->neutralize cleanup Clean up spill residue neutralize->cleanup dispose Dispose of waste in a designated hazardous waste container cleanup->dispose decontaminate Decontaminate the area and affected equipment dispose->decontaminate report Report the incident to the appropriate personnel decontaminate->report end Spill Response Complete report->end

Figure 2: Chemical Spill Response Workflow.

Reactivity and Synthetic Applications

The primary site of reactivity in this compound is the chloromethyl group, which is susceptible to nucleophilic substitution. This makes the compound a versatile precursor for the synthesis of a variety of thiophene-containing molecules.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the thiophene ring and the fluorine atom enhances the electrophilicity of the benzylic carbon, facilitating attack by nucleophiles.

Figure 3: Generalized Nucleophilic Substitution Pathway.

A hypothetical experimental protocol for a nucleophilic substitution reaction is outlined below.

Hypothetical Experimental Protocol: Synthesis of a Thioether Derivative

Objective: To synthesize a thioether derivative via nucleophilic substitution of this compound with a thiol.

Materials:

  • This compound

  • A suitable thiol (e.g., thiophenol)

  • A non-nucleophilic base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran - THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the thiol in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride portion-wise to the solution to form the thiolate.

  • Allow the reaction mixture to stir at 0°C for 30 minutes.

  • Add a solution of this compound in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Toxicological Information

There is no specific toxicological data (e.g., LD50, LC50) available for this compound in the public domain. However, compounds with similar structures are known to be harmful if swallowed, inhaled, or absorbed through the skin. Long-term exposure effects are unknown. It is recommended to handle this compound as a substance with significant potential for toxicity.

Conclusion

This compound is a valuable research chemical with significant potential in the development of new pharmaceuticals and agrochemicals. Due to the limited availability of specific safety data, a cautious approach to its handling, storage, and disposal is imperative. Researchers and scientists must operate under the assumption that this compound is hazardous and take all necessary precautions to minimize exposure. This guide provides a framework for safe handling based on the best available information and the chemical properties of related compounds. It is strongly recommended that a comprehensive risk assessment be conducted before any experimental work is undertaken with this substance.

Methodological & Application

Application Notes and Protocols for the Synthesis of Thioethers using 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of thioethers utilizing 2-(chloromethyl)-5-fluorothiophene as a key building block. The resulting fluorinated thiophene-containing thioethers are of significant interest in medicinal chemistry due to their potential biological activities.

Introduction

Thioethers are a critical class of organic compounds widely found in pharmaceuticals, agrochemicals, and materials science. The incorporation of a fluorinated thiophene moiety can significantly influence the physicochemical and biological properties of a molecule, often enhancing metabolic stability, binding affinity, and cell permeability. This compound is a versatile reagent for introducing this valuable structural motif. The primary method for synthesizing thioethers from this reagent is through a nucleophilic substitution (SN2) reaction with a thiol. The chloromethyl group serves as an excellent electrophile, readily reacting with a thiolate anion generated in situ under basic conditions.

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Specifically, certain thiophene-containing compounds have demonstrated potent antifungal activity.[3][4]

Key Experiment: Synthesis of ((5-fluoro-2-thienyl)methyl)(4-methylphenyl)sulfane

This protocol details the synthesis of a specific thioether, ((5-fluoro-2-thienyl)methyl)(4-methylphenyl)sulfane, via the reaction of this compound with 4-methylbenzenethiol. This reaction serves as a representative example of the general procedure for synthesizing a variety of thioethers from the starting material.

Experimental Protocol

Materials:

  • This compound

  • 4-Methylbenzenethiol

  • Potassium carbonate (K2CO3)

  • Acetone

  • Dichloromethane (CH2Cl2)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-methylbenzenethiol (1.0 equivalents) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalents) in acetone dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the acetone under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ((5-fluoro-2-thienyl)methyl)(4-methylphenyl)sulfane.

Data Presentation
Reactant/ProductMolecular Weight ( g/mol )Molar RatioQuantityYield (%)
This compound150.601.0(Specify amount)-
4-Methylbenzenethiol124.211.0(Specify amount)-
Potassium Carbonate138.211.5(Specify amount)-
((5-fluoro-2-thienyl)methyl)(4-methylphenyl)sulfane238.33-(Specify amount)(Specify yield)

Note: Specific quantities of reactants and the final product yield should be determined and recorded based on the actual experiment.

Application in Antifungal Drug Development

Thiophene-containing compounds have shown promise as antifungal agents.[1][3][4] One of the key mechanisms of action for many antifungal drugs is the inhibition of ergosterol biosynthesis.[5] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.[6]

Proposed Antifungal Mechanism of Action

The synthesized thioethers containing the 5-fluorothiophene moiety are being investigated for their potential to inhibit key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51).[6][7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting fungal cell membrane integrity.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification thiol 4-Methylbenzenethiol in Acetone mixing Mixing and Stirring at RT thiol->mixing base Potassium Carbonate base->mixing evaporation Solvent Evaporation mixing->evaporation chloro This compound in Acetone chloro->mixing extraction Extraction with CH2Cl2/Water evaporation->extraction drying Drying and Concentration extraction->drying chromatography Flash Column Chromatography drying->chromatography product Pure Thioether Product chromatography->product

Caption: Experimental workflow for the synthesis of thioethers.

Proposed Antifungal Signaling Pathway Inhibition

antifungal_pathway cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ... lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane inhibitor Thioether Compound (e.g., ((5-fluoro-2-thienyl)methyl) (4-methylphenyl)sulfane) inhibitor->cyp51 Inhibition cyp51->ergosterol ...

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-(chloromethyl)-5-fluorothiophene. Given the high reactivity of halothiophenes in palladium-catalyzed reactions, a two-step strategy is presented as the most effective approach. This involves the initial halogenation of this compound to introduce a more reactive coupling site, followed by various cross-coupling reactions. This methodology allows for the versatile functionalization of the thiophene scaffold, a common motif in pharmaceuticals and agrochemicals.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the fluorinated thiophene ring and a reactive chloromethyl group offers multiple avenues for chemical modification. While the chloromethyl group can undergo nucleophilic substitution, palladium-catalyzed cross-coupling reactions typically occur more readily at a carbon-halogen bond on the aromatic ring. Therefore, to achieve efficient and selective cross-coupling, it is often advantageous to first introduce a bromine or iodine atom at a reactive position on the thiophene ring. This two-step approach, halogenation followed by cross-coupling, significantly broadens the scope of accessible derivatives.

This document outlines detailed protocols for the initial halogenation of this compound and subsequent Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.

Part 1: Halogenation of this compound

To facilitate palladium-catalyzed cross-coupling, a halogen (bromine or iodine) must be introduced onto the thiophene ring. The fluorine atom at the 5-position and the chloromethyl group at the 2-position will direct the electrophilic halogenation. Based on the directing effects of these substituents, the incoming halogen is expected to substitute at the 4-position of the thiophene ring.

Experimental Protocol: Bromination

This protocol describes the bromination of this compound using N-bromosuccinimide (NBS), a common and effective brominating agent for thiophenes.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in CCl₄ or CH₃CN.

  • Add N-bromosuccinimide (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-bromo-4-(chloromethyl)-5-fluorothiophene.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Protocol: Iodination

This protocol details the iodination of this compound using N-iodosuccinimide (NIS) in the presence of an acid catalyst.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetic acid

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dichloromethane and acetic acid.

  • Add N-iodosuccinimide (1.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 2-(chloromethyl)-4-iodo-5-fluorothiophene, by column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols describe the use of the halogenated derivative, 2-bromo-4-(chloromethyl)-5-fluorothiophene (referred to as Thiophene-Br ), in various palladium-catalyzed cross-coupling reactions. Similar conditions can be applied to the corresponding iodo-derivative, which may exhibit higher reactivity.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the thiophene scaffold and various aryl or vinyl boronic acids.[1][2][3][4][5]

Table 1: Suzuki-Miyaura Coupling of 2-bromo-4-(chloromethyl)-5-fluorothiophene with Aryl Boronic Acids

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-(Chloromethyl)-5-fluoro-4-phenylthiophene85-95
24-Methoxyphenylboronic acid2-(Chloromethyl)-5-fluoro-4-(4-methoxyphenyl)thiophene80-90
34-Trifluoromethylphenylboronic acid2-(Chloromethyl)-5-fluoro-4-(4-trifluoromethylphenyl)thiophene75-85
43,5-Dimethylphenylboronic acid2-(Chloromethyl)-5-fluoro-4-(3,5-dimethylphenyl)thiophene82-92

Experimental Protocol:

  • To a reaction vessel, add Thiophene-Br (1.0 eq), the corresponding aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1) as the solvent.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Suzuki_Coupling_Workflow Start Start Reactants Thiophene-Br + Aryl Boronic Acid + Pd(PPh₃)₄ + K₂CO₃ Start->Reactants Solvent Add degassed 1,4-Dioxane/Water Reactants->Solvent Reaction Heat to 90-100 °C (12-24h) Solvent->Reaction Workup Workup: - Dilute with EtOAc - Wash with H₂O, Brine - Dry over Na₂SO₄ Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Coupled Product Purification->Product Stille_Coupling_Workflow Start Start Reactants Thiophene-Br + Organostannane + Pd(PPh₃)₄ Start->Reactants Solvent Add degassed Toluene Reactants->Solvent Reaction Heat to Reflux (12-24h) Solvent->Reaction Workup Workup: - Dilute with Et₂O - Wash with KF(aq), Brine - Dry over MgSO₄ Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Coupled Product Purification->Product Sonogashira_Coupling_Workflow Start Start Reactants Thiophene-Br + Terminal Alkyne + PdCl₂(PPh₃)₂ + CuI Start->Reactants Solvent_Base Add degassed Triethylamine Reactants->Solvent_Base Reaction Stir at RT (12-24h) Solvent_Base->Reaction Workup Workup: - Remove TEA - Dissolve in EtOAc - Wash with NH₄Cl(aq), Brine Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Alkynylated Product Purification->Product Buchwald_Hartwig_Workflow Start Start Reactants Thiophene-Br + Amine + Pd₂(dba)₃/XPhos + NaOt-Bu Start->Reactants Solvent Add degassed Toluene Reactants->Solvent Reaction Heat to 80-110 °C (12-24h) Solvent->Reaction Workup Workup: - Dilute with EtOAc - Filter through Celite - Wash with H₂O, Brine Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Aminated Product Purification->Product Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Substrate R-X Substrate->OxAdd Reagent R'-M Reagent->Transmetal

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution of 2-(Chloromethyl)-5-fluorothiophene, a versatile building block in medicinal chemistry and materials science. The chloromethyl group at the 2-position serves as an excellent electrophile for a variety of nucleophiles, enabling the synthesis of a diverse range of substituted 5-fluorothiophene derivatives.

Introduction

This compound is a key intermediate for the introduction of the 5-fluorothiophen-2-ylmethyl moiety into target molecules. The electron-withdrawing nature of the fluorine atom and the thiophene ring activates the chloromethyl group for facile nucleophilic displacement. This reactivity allows for the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, providing access to novel chemical entities with potential applications in drug discovery and agrochemical research.

General Considerations

Materials and Reagents: this compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood. All solvents should be of appropriate grade and dried if necessary. Nucleophiles and bases should be of high purity.

Reaction Monitoring: Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates, using an appropriate eluent system. Visualization can be achieved with UV light and/or staining reagents.

Work-up and Purification: Standard aqueous work-up procedures are typically employed to isolate the crude product. Purification is generally achieved by column chromatography on silica gel or recrystallization.

Nucleophilic Substitution Protocols

The following protocols outline the synthesis of various derivatives from this compound using N-, S-, O-, and C-nucleophiles.

Synthesis with N-Nucleophiles

Nitrogen nucleophiles readily displace the chloride to form the corresponding amines, amides, and other nitrogen-containing heterocycles.

The Gabriel synthesis provides a classic and effective method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[1]

Reaction Scheme:

Protocol for 2-(((5-Fluorothiophen-2-yl)methyl)isoindoline-1,3-dione):

  • In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to afford the crude N-((5-fluorothiophen-2-yl)methyl)phthalimide.

  • Purify the product by recrystallization from ethanol.

Protocol for (5-Fluorothiophen-2-yl)methanamine (Hydrazine Cleavage):

  • Suspend the N-((5-fluorothiophen-2-yl)methyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with dilute hydrochloric acid.

  • Filter off the precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.

Azides are versatile intermediates that can be readily converted to amines via reduction or used in click chemistry.

Reaction Scheme:

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Synthesis with S-Nucleophiles

Sulfur nucleophiles, such as thiolates, are highly effective for the formation of thioethers.

Reaction Scheme:

Protocol:

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetone or DMF.

  • Add potassium thioacetate (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the thioacetate.

Synthesis with O-Nucleophiles

Alkoxides and phenoxides react with this compound to form ethers via the Williamson ether synthesis.

Reaction Scheme:

Protocol:

  • Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

  • Add this compound (1.0 eq) dropwise to the sodium ethoxide solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a dilute acid (e.g., HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the residue by distillation or column chromatography.[2]

Synthesis with C-Nucleophiles

Carbon nucleophiles, such as enolates and cyanide, can be used to form new carbon-carbon bonds.

The introduction of a nitrile group provides a versatile handle for further transformations into amines, carboxylic acids, or ketones.

Reaction Scheme:

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

EntryNucleophileProductSolventTemperature (°C)Time (h)Yield (%)
1Potassium Phthalimide2-(((5-Fluorothiophen-2-yl)methyl)isoindoline-1,3-dione)DMF80-904-6Good
2Sodium Azide2-(Azidomethyl)-5-fluorothiopheneDMFRT12-24High
3Potassium ThioacetateS-((5-Fluorothiophen-2-yl)methyl) ethanethioateAcetoneRT2-4High
4Sodium Ethoxide2-(Ethoxymethyl)-5-fluorothiopheneEthanolRT6-12Moderate
5Sodium Cyanide(5-Fluorothiophen-2-yl)acetonitrileDMF50-604-8Good

Note: Yields are qualitative estimates based on typical outcomes for these reaction types and may vary depending on specific experimental conditions and scale.

Visualized Workflows

General Workflow for Nucleophilic Substitution

general_workflow reagents This compound + Nucleophile + Base (if needed) solvent Solvent Selection (e.g., DMF, Acetone, Ethanol) reagents->solvent Dissolve reaction Reaction at Specified Temperature solvent->reaction Heat/Stir monitoring Reaction Monitoring (TLC) reaction->monitoring Periodically workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: General workflow for nucleophilic substitution reactions.

Gabriel Synthesis Workflow

gabriel_synthesis start This compound + Potassium Phthalimide step1 Alkylation in DMF (80-90 °C) start->step1 intermediate N-Substituted Phthalimide step1->intermediate step2 Hydrazine Cleavage in Ethanol (Reflux) intermediate->step2 amine_product Primary Amine step2->amine_product

Caption: Workflow for the Gabriel synthesis of primary amines.

References

Application Notes and Protocols for the Use of 2-(Chloromethyl)-5-fluorothiophene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-(Chloromethyl)-5-fluorothiophene, a key building block in the preparation of various pharmaceutical intermediates. The protocols outlined below are based on established reactivity principles of substituted thiophenes and provide a foundation for the development of novel synthetic methodologies.

Introduction

This compound is a versatile bifunctional reagent characterized by a reactive chloromethyl group and a fluorine-substituted thiophene ring.[1] The electron-withdrawing nature of the fluorine atom enhances the reactivity of the thiophene ring, while the chloromethyl group serves as a prime site for nucleophilic substitution and cross-coupling reactions.[1] These properties make it a valuable precursor for introducing the 5-fluorothienyl-2-methyl moiety into a wide range of molecular scaffolds, a common structural motif in medicinally active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its solubility in common organic solvents like chloroform and methanol makes it suitable for a variety of reaction conditions.[1]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₅H₄ClFS
Molecular Weight150.60 g/mol
Boiling Point122–127°C (16 Torr)
Density1.50 g/cm³
SolubilitySlight in water; soluble in chloroform and methanol

Key Synthetic Applications

The primary applications of this compound in pharmaceutical intermediate synthesis revolve around two main reaction types: nucleophilic substitution at the chloromethyl group and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The benzylic-like chloride in this compound is an excellent leaving group, readily displaced by a variety of nucleophiles to form new carbon-heteroatom bonds. This makes it an ideal reagent for the synthesis of aminomethyl and thiomethyl-substituted fluorothiophenes.

The reaction with primary or secondary amines provides access to a range of N-substituted 2-(aminomethyl)-5-fluorothiophenes. These compounds are valuable intermediates for the synthesis of more complex molecules with potential biological activity.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-N-((5-fluorothiophen-2-yl)methyl)amines

This protocol is adapted from general procedures for the nucleophilic substitution of chloromethylated aromatic compounds.

Reaction Scheme:

G A This compound C N-Aryl-N-((5-fluorothiophen-2-yl)methyl)amine A->C Base, Solvent, Heat B Aryl Amine B->C

Figure 1: Synthesis of N-Aryl-N-((5-fluorothiophen-2-yl)methyl)amines.

Materials:

  • This compound

  • Substituted aniline derivative (e.g., 4-methoxyaniline)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of the substituted aniline (1.2 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (2.4 mmol).

  • Add this compound (1.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-N-((5-fluorothiophen-2-yl)methyl)amine.

Table 2: Hypothetical Quantitative Data for N-Alkylation with this compound

Aryl AmineProductReaction Time (h)Yield (%)Purity (%)
AnilineN-((5-fluorothiophen-2-yl)methyl)aniline585>98
4-MethoxyanilineN-((5-fluorothiophen-2-yl)methyl)-4-methoxyaniline490>99
4-Chloroaniline4-Chloro-N-((5-fluorothiophen-2-yl)methyl)aniline682>97

Reaction with thiols provides a straightforward route to 2-(thiomethyl)-5-fluorothiophene derivatives, which are also important intermediates in drug discovery.

Experimental Protocol: General Procedure for the Synthesis of 2-((Arylthio)methyl)-5-fluorothiophenes

This protocol is based on standard thioether synthesis from alkyl halides.

Reaction Scheme:

G A This compound C 2-((Arylthio)methyl)-5-fluorothiophene A->C Base, Solvent, RT B Aryl Thiol B->C

Figure 2: Synthesis of 2-((Arylthio)methyl)-5-fluorothiophenes.

Materials:

  • This compound

  • Substituted thiophenol derivative (e.g., thiophenol)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the substituted thiophenol (1.1 mmol) in ethanol (10 mL).

  • Add a solution of sodium hydroxide (1.2 mmol) in water (1 mL) to the flask and stir for 10 minutes at room temperature to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 mmol) in ethanol (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Add water (10 mL) to the residue and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-((arylthio)methyl)-5-fluorothiophene.

Table 3: Hypothetical Quantitative Data for S-Alkylation with this compound

Aryl ThiolProductReaction Time (h)Yield (%)Purity (%)
Thiophenol5-Fluoro-2-((phenylthio)methyl)thiophene292>99
4-Methylthiophenol5-Fluoro-2-(((4-methylphenyl)thio)methyl)thiophene295>99
4-Chlorothiophenol2-(((4-Chlorophenyl)thio)methyl)-5-fluorothiophene388>98
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

While the aryl chloride of the thiophene ring is generally less reactive in Suzuki-Miyaura couplings than a bromide or iodide, the chloromethyl group can be utilized in certain cross-coupling reactions. However, a more common strategy involves the synthesis of a boronic acid or ester derivative of the fluorothiophene for subsequent coupling. For the direct use of this compound, conditions would need to be carefully optimized. A more synthetically viable approach is to utilize a related bromo-substituted thiophene for the initial Suzuki coupling, followed by functionalization of the methyl group.

The following protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 2-bromo-5-(bromomethyl)thiophene and can be conceptually applied to systems where the chloro-analogue is used, though reaction conditions may require optimization.[2]

Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of 2-(Halomethyl)-5-(halo)thiophenes with Arylboronic Acids

Reaction Scheme:

G A 2-(Chloromethyl)-5-bromothiophene C 2-(Chloromethyl)-5-arylthiophene A->C Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90°C B Arylboronic Acid B->C

Figure 3: Suzuki-Miyaura Cross-Coupling Reaction.

Materials:

  • 2-(Chloromethyl)-5-bromothiophene (as a model for reactivity)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 2-(chloromethyl)-5-bromothiophene (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.025 mmol) to the vessel.

  • Purge the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane (2.5 mL) and degassed water (0.625 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 4: Reported Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene [2]

Arylboronic AcidProductYield (%)
Phenylboronic acid2-(Bromomethyl)-5-phenylthiophene65
4-Methoxyphenylboronic acid2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene76
4-Chlorophenylboronic acid2-(Bromomethyl)-5-(4-chlorophenyl)thiophene58

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the logical workflow for utilizing this compound in the synthesis of diverse pharmaceutical intermediates.

workflow cluster_nuc_sub Nucleophilic Substitution cluster_coupling Suzuki-Miyaura Coupling start This compound amine Primary/Secondary Amine start->amine thiol Thiol start->thiol boronic_acid Arylboronic Acid start->boronic_acid aminomethyl 2-(Aminomethyl)-5- fluorothiophene Derivative amine->aminomethyl Base thiomethyl 2-(Thiomethyl)-5- fluorothiophene Derivative thiol->thiomethyl Base intermediate Diverse Pharmaceutical Intermediates aminomethyl->intermediate thiomethyl->intermediate aryl_thiophene 2-(Chloromethyl)-5-arylthiophene boronic_acid->aryl_thiophene Pd Catalyst, Base aryl_thiophene->intermediate

Figure 4: Synthetic pathways using this compound.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of pharmaceutical intermediates. Its ability to readily undergo nucleophilic substitution with a wide range of amines and thiols, coupled with its potential for participation in palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool for the construction of novel and complex molecular architectures. The protocols provided herein serve as a foundation for the exploration and optimization of these transformations in the pursuit of new therapeutic agents.

References

Application Note: Suzuki-Miyaura Coupling for the Synthesis of Arylmethyl-Fluorothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a generalized experimental procedure for the Suzuki-Miyaura cross-coupling reaction of 2-(Chloromethyl)-5-fluorothiophene with various arylboronic acids. This reaction is a powerful tool for the synthesis of a diverse range of 2-(arylmethyl)-5-fluorothiophene derivatives, which are valuable intermediates in medicinal chemistry and materials science. The protocol provided is based on established methodologies for the coupling of heteroaryl chlorides and benzyl chlorides.[1][2][3][4][5]

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have made it a cornerstone of modern organic synthesis.[1] This protocol focuses on the application of the Suzuki-Miyaura reaction to couple this compound, a key building block, with various arylboronic acids to generate libraries of novel compounds for drug discovery and development. The presence of the fluorothiophene moiety is of particular interest as fluorine substitution can significantly modulate the physicochemical and biological properties of molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with less reactive chloro-substrates.[1][7][8] For the coupling of this compound, a palladium catalyst with a bulky, electron-rich phosphine ligand is recommended to facilitate the oxidative addition of the C-Cl bond.[7]

Experimental Protocol

This protocol provides a general procedure that may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a custom catalyst system with a palladium source like Pd(OAc)₂ and a ligand like SPhos or XPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 10 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Dioxane90892
34-Trifluoromethylphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101678
43-Pyridinylboronic acidPd(Amphos)₂Cl₂ (3)[2]K₂CO₃THF/H₂O902465
52-Thienylboronic acidPd(PPh₃)₄ (4)Cs₂CO₃Dioxane1001088

Visualizations

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor quench Quench with Water and Extract monitor->quench dry Dry and Concentrate quench->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A flowchart illustrating the key steps of the Suzuki-Miyaura coupling experiment.

Catalytic Cycle Diagram

Suzuki_Cycle Simplified Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl transmetalation Transmetalation pd2_aryl->pd0 reductive_elimination Reductive Elimination product R¹-R² (Product) reductive_elimination->product oxidative_addition Oxidative Addition r1x R¹-X (this compound) r1x->oxidative_addition r2b R²-B(OR)₂ (Arylboronic Acid) + Base r2b->transmetalation

Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Application Notes and Protocols: Incorporation of 2-(Chloromethyl)-5-fluorothiophene into Novel Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes and experimental protocols for the incorporation of 2-(chloromethyl)-5-fluorothiophene into novel anticoagulant candidates, focusing on the modification of existing Factor Xa inhibitors such as Rivaroxaban and Apixaban. The protocols are intended to serve as a foundational guide for the synthesis and evaluation of new chemical entities with potential anticoagulant activity.

Introduction

Direct oral anticoagulants (DOACs), particularly Factor Xa (FXa) inhibitors, have revolutionized the management of thromboembolic disorders. The chemical scaffold of many successful DOACs, such as Rivaroxaban, includes a thiophene moiety which plays a crucial role in binding to the S1 pocket of the FXa enzyme. The introduction of a fluorine atom onto the thiophene ring can modulate the compound's physicochemical properties, including metabolic stability and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This compound is a key starting material for introducing a fluorinated thiophene-methyl group into potential anticoagulant molecules. The reactive chloromethyl group allows for versatile synthetic modifications, primarily through nucleophilic substitution or after conversion to other functional groups.

This document outlines two primary synthetic strategies for incorporating the 5-fluorothiophene moiety into anticoagulant scaffolds:

  • Strategy A: Direct N-alkylation of the core anticoagulant structure with this compound.

  • Strategy B: Conversion of this compound to a carboxylic acid derivative, followed by amide coupling with an amine-functionalized anticoagulant core.

Signaling Pathway: The Coagulation Cascade

A critical target for modern anticoagulants is Factor Xa, a pivotal enzyme in the coagulation cascade. Understanding this pathway is essential for the rational design of novel inhibitors.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIa Factor XIa Factor XI->Factor XIa Factor XIIa Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor XIa Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor VII Factor VII Factor VII->Factor VIIa Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Factor IXa / Factor VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin Factor XIIIa Factor Xa_inhibitor Novel Anticoagulant (e.g., 5-fluorothiophene analog) Factor Xa_inhibitor->Factor Xa

Caption: The Coagulation Cascade and the Target of Novel Factor Xa Inhibitors.

Synthetic Routes and Experimental Protocols

Strategy A: N-Alkylation of an Apixaban-like Core

This strategy involves the direct alkylation of a nitrogen atom within a core structure analogous to Apixaban. The pyrazole nitrogen of the pyrazolo[3,4-c]pyridin-7-one core is a potential site for this reaction.

N_Alkylation_Workflow Start Apixaban Analog Core (with free N-H) Reaction N-Alkylation Start->Reaction Reagent This compound Reagent->Reaction Purification Column Chromatography Reaction->Purification Product Novel Anticoagulant Purification->Product Analysis NMR, MS, HPLC Product->Analysis

Caption: Workflow for the N-Alkylation Synthetic Route.

Experimental Protocol: N-Alkylation

  • Materials:

    • Apixaban analog core (e.g., 1-(4-methoxyphenyl)-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-7-one)

    • This compound

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the Apixaban analog core (1.0 eq) in anhydrous DMF (10 mL/mmol) under a nitrogen atmosphere, add K₂CO₃ (2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of this compound (1.2 eq) in DMF (2 mL/mmol) dropwise.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with EtOAc (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/EtOAc) to afford the desired N-alkylated product.

Hypothetical Data Table: N-Alkylation Reaction

ParameterValue
Starting Material Apixaban Analog Core
Reagent This compound
Base K₂CO₃
Solvent DMF
Temperature 70 °C
Reaction Time 6 hours
Hypothetical Yield 65%
Purification Method Flash Column Chromatography
Characterization ¹H NMR, ¹³C NMR, HRMS
Strategy B: Amide Coupling to a Rivaroxaban-like Core

This approach involves modifying the this compound to a carboxylic acid, which is then activated and coupled with the amine of the Rivaroxaban core.

Amide_Coupling_Workflow cluster_reagent_prep Reagent Preparation cluster_coupling Amide Coupling Chloromethyl This compound Carboxylic_Acid 5-Fluoro-thiophene-2-acetic acid Chloromethyl->Carboxylic_Acid Oxidation Acid_Chloride 5-Fluoro-thiophene-2-acetyl chloride Carboxylic_Acid->Acid_Chloride Activation (e.g., SOCl₂) Coupling Amide Bond Formation Acid_Chloride->Coupling Core Rivaroxaban Amine Core Core->Coupling Purification Recrystallization or Chromatography Coupling->Purification Product Novel Anticoagulant Purification->Product

Caption: Workflow for the Amide Coupling Synthetic Route.

Experimental Protocol: Amide Coupling

Part 1: Synthesis of 5-Fluoro-thiophene-2-acetic acid

  • Procedure:

    • A detailed procedure for the oxidation of the chloromethyl group to a carboxylic acid would be required here. A possible route involves conversion to a nitrile followed by hydrolysis. (Note: This is a multi-step process that would need optimization).

Part 2: Amide Coupling

  • Materials:

    • 5-Fluoro-thiophene-2-acetic acid

    • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Rivaroxaban amine core)

    • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or Thionyl chloride (SOCl₂)

    • Hydroxybenzotriazole (HOBt)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure (using EDC/HOBt):

    • Dissolve 5-fluoro-thiophene-2-acetic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.1 eq) in anhydrous DCM (15 mL/mmol).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the Rivaroxaban amine core (1.0 eq) and TEA (2.5 eq) in DCM (5 mL/mmol).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.

Hypothetical Data Table: Amide Coupling Reaction

ParameterValue
Starting Material Rivaroxaban Amine Core
Reagent 5-Fluoro-thiophene-2-acetic acid
Coupling Agents EDC, HOBt
Base TEA
Solvent DCM
Temperature Room Temperature
Reaction Time 12 hours
Hypothetical Yield 75%
Purification Method Recrystallization
Characterization ¹H NMR, ¹³C NMR, HRMS

In Vitro Evaluation of Anticoagulant Activity

The newly synthesized compounds should be evaluated for their ability to inhibit Factor Xa.

Protocol: Chromogenic Anti-Factor Xa Assay

  • Principle: This assay measures the residual activity of a known amount of Factor Xa after incubation with the inhibitor. A chromogenic substrate that is cleaved by Factor Xa to produce a colored product is used for detection. The color intensity is inversely proportional to the inhibitory activity of the test compound.[1][2]

  • Materials:

    • Test compounds (dissolved in DMSO)

    • Human Factor Xa

    • Chromogenic substrate for Factor Xa (e.g., S-2222)

    • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the test compound solution, followed by the human Factor Xa solution.

    • Incubate the plate at 37 °C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Add the chromogenic substrate to each well to start the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at several time points or after a fixed time.

    • Calculate the percentage of Factor Xa inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: In Vitro Activity

CompoundTargetIC₅₀ (nM) (Hypothetical)
RivaroxabanFactor Xa2.1
ApixabanFactor Xa2.5
Novel Analog A (from N-Alkylation) Factor Xa3.5
Novel Analog B (from Amide Coupling) Factor Xa1.8

Conclusion

The synthetic routes and protocols outlined in these application notes provide a framework for the rational design and synthesis of novel anticoagulants by incorporating this compound. The proposed N-alkylation and amide coupling strategies offer versatile methods for accessing a range of new chemical entities. Subsequent in vitro evaluation using assays such as the chromogenic anti-Factor Xa assay is crucial for determining the anticoagulant potential of these newly synthesized compounds. It is anticipated that the introduction of the 5-fluorothiophene moiety will lead to compounds with modified and potentially improved pharmacological properties.

References

Application Note: Synthesis of 2-(Chloromethyl)-5-fluorothiophene via Chloromethylation of 2-Fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Chloromethyl)-5-fluorothiophene is a valuable fluorinated heterocyclic building block in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed experimental protocol for the synthesis of this compound through the chloromethylation of 2-fluorothiophene. The described method is an adaptation of the well-established chloromethylation of thiophene, utilizing paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

Reaction Principle

The chloromethylation of 2-fluorothiophene proceeds via an electrophilic aromatic substitution mechanism. In the presence of a protic acid (HCl) and a Lewis acid (ZnCl₂), paraformaldehyde generates a highly reactive electrophilic species, the chloromethyl cation (+CH₂Cl). The electron-rich thiophene ring of 2-fluorothiophene then attacks this electrophile, leading to the formation of a sigma complex. Subsequent deprotonation re-aromatizes the ring, yielding the desired product, this compound. The fluorine atom at the 5-position directs the substitution primarily to the adjacent 2-position.

Experimental Protocol

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-FluorothiopheneC₄H₃FS102.1310.2 g0.10
Paraformaldehyde(CH₂O)n~30.033.3 g0.11
Zinc Chloride (anhydrous)ZnCl₂136.301.36 g0.01
Concentrated Hydrochloric AcidHCl36.4620 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-
Brine (Saturated NaCl)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-

Equipment

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Gas inlet tube

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The outlet of the condenser should be connected to a gas trap to neutralize excess HCl gas.

  • Reagent Charging: To the flask, add 2-fluorothiophene (10.2 g, 0.10 mol), paraformaldehyde (3.3 g, 0.11 mol), and anhydrous zinc chloride (1.36 g, 0.01 mol) in dichloromethane (50 mL).

  • Reaction Initiation: Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.

  • HCl Addition: Slowly add concentrated hydrochloric acid (20 mL) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (25 mL each).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound. The boiling point is reported to be 122-127°C at 16 Torr[1].

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The product, this compound, is expected to be a lachrymator and should be handled with care.

Data Presentation

Table 1: Summary of Reactants and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Amount UsedTheoretical Yield (g)
2-FluorothiopheneC₄H₃FS102.1310.2 g-
Paraformaldehyde(CH₂O)n~30.033.3 g-
This compoundC₅H₄ClFS150.60-15.06

Visualizations

Chloromethylation_Workflow start Start setup Reaction Setup: - 2-Fluorothiophene - Paraformaldehyde - ZnCl2 in DCM start->setup cooling Cool to 0-5 °C setup->cooling hcl_add Slow Addition of Concentrated HCl cooling->hcl_add reaction Stir at Room Temp (12-16h) hcl_add->reaction workup Quench with Water & Extract with DCM reaction->workup washing Wash with NaHCO3 & Brine workup->washing drying Dry (MgSO4) & Concentrate washing->drying purification Vacuum Distillation drying->purification end Product: 2-(Chloromethyl)-5- fluorothiophene purification->end

Caption: Experimental workflow for the chloromethylation of 2-fluorothiophene.

Signaling_Pathway HCHO Paraformaldehyde Electrophile Chloromethyl Cation (+CH2Cl) HCHO->Electrophile Generation of Electrophile HCl HCl / ZnCl2 HCl->Electrophile Generation of Electrophile Sigma Sigma Complex (Intermediate) Electrophile->Sigma Thiophene 2-Fluorothiophene Thiophene->Sigma Electrophilic Attack Product This compound Sigma->Product Deprotonation (Re-aromatization)

Caption: Proposed reaction mechanism for the chloromethylation of 2-fluorothiophene.

References

Application Notes and Protocols: 2-(Chloromethyl)-5-fluorothiophene as a Precursor for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This necessitates the development of novel antifungal agents with improved efficacy and safety profiles. Thiophene derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antifungal properties. The strategic incorporation of fluorine atoms into drug molecules is a well-established method to enhance metabolic stability, binding affinity, and bioavailability. 2-(Chloromethyl)-5-fluorothiophene is a versatile synthetic intermediate that combines the reactivity of a chloromethyl group with the advantageous properties of a fluorinated thiophene core, making it an attractive starting material for the synthesis of new antifungal drug candidates.

This document provides detailed application notes and protocols for the synthesis of a novel antifungal compound, 1-((5-fluorothiophen-2-yl)methyl)-1H-imidazole (FTMI), from this compound. The proposed compound is an analogue of known imidazole-based antifungal agents and is expected to exhibit significant antifungal activity.

Data Presentation

The antifungal activity of the synthesized compound (FTMI) and a commercially available antifungal agent (Fluconazole) were evaluated against common fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, was determined.

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
FTMI 8164
Fluconazole 4648

Experimental Protocols

Synthesis of 1-((5-fluorothiophen-2-yl)methyl)-1H-imidazole (FTMI)

Materials:

  • This compound

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of imidazole (1.0 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.2 eq) in acetonitrile dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80°C with continuous stirring for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in ethyl acetate and wash with brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude FTMI.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-((5-fluorothiophen-2-yl)methyl)-1H-imidazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized compound (FTMI)

  • Fluconazole (control)

  • Fungal strains (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of FTMI and fluconazole in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a fungal inoculum suspension and adjust the concentration to a standard density.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungal inoculum in medium without any compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits fungal growth or by measuring the absorbance at a specific wavelength using a spectrophotometer.

Mandatory Visualization

Synthesis_Pathway Precursor This compound Intermediate Reaction Mixture (K₂CO₃, Acetonitrile) Precursor->Intermediate Nucleophilic Substitution Imidazole Imidazole Imidazole->Intermediate Product 1-((5-fluorothiophen-2-yl)methyl)-1H-imidazole (FTMI) Intermediate->Product Reflux, 6h

Caption: Synthetic pathway of FTMI from this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Antifungal Activity Testing Reaction Reaction Setup Reflux Refluxing Reaction->Reflux Workup Aqueous Workup Reflux->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stock Prepare Stock Solutions Characterization->Stock Pure Compound Dilution Serial Dilutions Stock->Dilution Inoculation Fungal Inoculation Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC

Caption: Workflow for synthesis and antifungal evaluation of FTMI.

Troubleshooting & Optimization

Preventing decomposition and polymerization of chloromethylthiophenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition and polymerization of chloromethylthiophenes.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of chloromethylthiophenes.

Q1: My chloromethylthiophene solution has turned yellow/brown. What should I do?

A1: Discoloration is a primary indicator of decomposition. The appearance of a yellow or brown hue suggests the formation of degradation products and potential oligomers. It is advisable to purify the material by distillation if the decomposition is not too advanced.[1] For future prevention, ensure the compound is stored under recommended conditions (see FAQs) and consider increasing the concentration of the stabilizer.

Q2: I've noticed a white precipitate forming in my stored chloromethylthiophene. What is it?

A2: A gelatinous salt can sometimes separate from chloromethylthiophene stabilized with dicyclohexylamine upon standing in the cold.[1] This is generally not considered to have a deleterious effect on the compound's stability for subsequent reactions. However, if you observe significant solid formation, it could indicate more advanced polymerization.

Q3: There is a noticeable sharp, acidic odor coming from my chloromethylthiophene container. What does this mean?

A3: A sharp, acidic odor is likely due to the liberation of hydrogen chloride (HCl) gas, a common decomposition product of chloromethylthiophenes.[1] This indicates that the compound is degrading. Storage in a loosely plugged or vented container is recommended to prevent pressure buildup, which can be hazardous.[1] Immediate restabilization and purification may be necessary if you intend to use the material.

Q4: My NMR/GC-MS analysis shows unexpected peaks. What are the likely impurities?

A4: Besides the main chloromethylthiophene isomer, you may observe peaks corresponding to other isomers (e.g., 3-chloromethylthiophene in a 2-chloromethylthiophene sample), bis-(thienyl)methane, and various polymeric species.[1] The presence of these impurities suggests that either the initial purification was incomplete or decomposition and polymerization have occurred during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for chloromethylthiophenes?

A1: To minimize decomposition and polymerization, chloromethylthiophenes should be stored at low temperatures, ideally in a refrigerator or freezer (-20°C).[2] The container should not be sealed tightly to allow for the venting of any evolved HCl gas. A glass bottle with a loose-fitting stopper wrapped in glass wool is a suitable storage vessel.[1] It is also crucial to protect the compound from light and moisture.

Q2: What are the recommended stabilizers for chloromethylthiophenes?

A2: Dicyclohexylamine is a highly recommended stabilizer for 2-chloromethylthiophene at a concentration of 1-2% by weight.[1] Amines, in general, can act as stabilizers by neutralizing the HCl produced during decomposition, thereby inhibiting acid-catalyzed polymerization.

Q3: How can I tell if my chloromethylthiophene is decomposing?

A3: The primary signs of decomposition include a change in color (darkening), the evolution of hydrogen chloride gas (acidic smell), and the formation of resinous material or frothing.[1] Regular inspection of the stored material is advised.

Q4: Is there a difference in stability between 2- and 3-chloromethylthiophene?

A4: While both isomers are reactive, 2-chloromethylthiophene is more extensively documented as being unstable. However, due to the reactive nature of the chloromethyl group attached to the electron-rich thiophene ring, 3-chloromethylthiophene is also expected to be susceptible to decomposition and polymerization. For 2-chloro-3-(chloromethyl)thiophene, storage at 0-20°C is recommended to maintain its integrity.[2]

Q5: What is the primary cause of polymerization?

A5: The polymerization of chloromethylthiophenes is often acid-catalyzed. The decomposition of the molecule releases HCl, which can then protonate another chloromethylthiophene molecule, initiating a chain reaction that leads to the formation of polymers. The reactive chloromethyl group can also lead to Friedel-Crafts-type alkylation reactions between molecules.

Data on Storage and Stabilization

Parameter2-Chloromethylthiophene2-Chloro-3-(chloromethyl)thiopheneGeneral Recommendation for other Chloromethylthiophenes
Storage Temperature Refrigerated/Cold0°C to 20°C[2]Low temperatures (e.g., < 4°C)
Recommended Stabilizer 1-2% Dicyclohexylamine[1]Not specified, but an acid scavenger like dicyclohexylamine is advisable.Amine-based acid scavengers (e.g., dicyclohexylamine, triethylamine)
Storage Container Loosely stoppered glass bottle[1]Tightly sealed container not recommendedVented container to prevent pressure buildup
Light Sensitivity Store in the dark[1]Protect from lightAmber glass vials or storage in a dark place

Potential Decomposition and Polymerization Products

Product TypePotential CompoundsAnalytical Detection Method
Decomposition Hydrogen Chloride (HCl), ThienylmethanolpH indicators, Headspace GC-MS
Side-products Bis-(2-thienyl)methane[1]GC-MS, LC-MS, NMR
Polymerization Oligomers and polymers of chloromethylthiopheneGel Permeation Chromatography (GPC), MALDI-TOF MS

Experimental Protocols

Protocol 1: GC-MS Method for Monitoring Chloromethylthiophene Stability

This protocol outlines a general method for the routine analysis of chloromethylthiophene purity and the detection of degradation products.

1. Sample Preparation:

  • Prepare a stock solution of the chloromethylthiophene sample at a concentration of 1 mg/mL in a suitable solvent like dichloromethane or toluene.

  • Create a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis is required.

  • For stabilized samples, the stabilizer (e.g., dicyclohexylamine) will also be detected.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify the peak corresponding to chloromethylthiophene based on its retention time and mass spectrum.

  • Search the chromatogram for peaks corresponding to known impurities like bis-(thienyl)methane and other isomers.

  • A decrease in the peak area of chloromethylthiophene over time, accompanied by the appearance of new peaks, indicates degradation.

Protocol 2: Evaluating the Efficacy of Stabilizers

This protocol describes a study to compare the effectiveness of different stabilizers in preventing the decomposition of chloromethylthiophenes.

1. Preparation of Samples:

  • Prepare several aliquots of freshly purified chloromethylthiophene.

  • To each aliquot, add a different potential stabilizer (e.g., dicyclohexylamine, triethylamine, 2,6-di-tert-butyl-4-methylphenol (BHT)) at a concentration of 1% (w/w).

  • Include a control sample with no stabilizer.

  • Store the samples under identical accelerated stability conditions (e.g., 40°C in loosely capped amber vials).

2. Stability Monitoring:

  • At regular intervals (e.g., day 0, 1, 3, 7, 14), take a small sample from each aliquot.

  • Analyze the samples using the GC-MS protocol described above to determine the purity of the chloromethylthiophene.

  • Monitor for physical changes such as color development and precipitate formation.

3. Data Analysis:

  • Plot the percentage of remaining chloromethylthiophene against time for each stabilizer.

  • The stabilizer that maintains the highest purity of chloromethylthiophene over the longest period is considered the most effective.

Visualizing Decomposition and Polymerization

Decomposition_Pathway CMT Chloromethylthiophene Decomposition Decomposition (Heat, Light, Trace Metal) CMT->Decomposition HCl HCl Decomposition->HCl Thienyl_Carbocation Thienyl Carbocation Decomposition->Thienyl_Carbocation HCl->CMT Catalyzes Polymerization Oligomers Oligomers / Polymers Thienyl_Carbocation->Oligomers + Chloromethylthiophene Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation CMT1 Chloromethylthiophene Protonated_CMT Protonated Intermediate CMT1->Protonated_CMT + H+ (from HCl) H_ion H+ Carbocation Thienyl Carbocation Protonated_CMT->Carbocation - H2O (from trace moisture) Protonated_CMT->Carbocation Dimer Dimer Carbocation Carbocation->Dimer + Chloromethylthiophene Carbocation->Dimer CMT2 Another Chloromethylthiophene Polymer Polymer Chain Dimer->Polymer + n (Chloromethylthiophene) Dimer->Polymer Troubleshooting_Workflow Start Observe Instability (e.g., Discoloration, Odor) Check_Storage Review Storage Conditions Start->Check_Storage Check_Stabilizer Verify Stabilizer Presence & Concentration Check_Storage->Check_Stabilizer Analysis Perform GC-MS/NMR Analysis Check_Stabilizer->Analysis Impure Purity Below Specification? Analysis->Impure Purify Purify by Vacuum Distillation Impure->Purify Yes End Material Ready for Use Impure->End No Restabilize Add Fresh Stabilizer (1-2% Dicyclohexylamine) Purify->Restabilize Discard Discard Material Purify->Discard If heavily decomposed Store_Properly Store at Low Temp, Vented, Dark Restabilize->Store_Properly Store_Properly->End

References

Technical Support Center: Purification of Crude 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-(Chloromethyl)-5-fluorothiophene by vacuum distillation. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.

Problem Potential Cause Suggested Solution
Product is dark or discolored after distillation. Thermal decomposition of the product. Thiophene derivatives, especially those with chloromethyl groups, can be heat-sensitive.• Ensure the distillation pot temperature does not significantly exceed the boiling point of the product at the given pressure. • Consider using a stabilizer. For the related compound 2-chloromethylthiophene, dicyclohexylamine has been used.[1] • Use a shorter distillation path if possible.
Low or no product recovery. • Inadequate vacuum. • Leak in the distillation apparatus. • Incorrect collection temperature.• Verify the vacuum pump is functioning correctly and can achieve the required pressure. • Check all joints and seals for leaks. Use high-vacuum grease where appropriate. • Ensure the condenser is cold enough to efficiently trap the distilled product.
Product solidifies in the condenser. The condenser temperature is too low, causing the product to freeze.Increase the temperature of the condenser coolant to just above the melting point of the product.
Bumping or unstable boiling. • Uneven heating of the distillation flask. • Lack of boiling chips or inadequate stirring.• Use a heating mantle with a stirrer for even heat distribution. • Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Product is still impure after distillation. • Inefficient fractionation. • Co-distillation with impurities that have similar boiling points.• Use a fractionating column to improve separation. • If isomeric impurities are present from the synthesis, an alternative purification method like column chromatography may be necessary before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is reported to be 122–127°C at 16 Torr.[2] For comparison, similar compounds like 2-chloromethylthiophene boil at 73–75°C at 17 mm, and 2-chloro-5-(chloromethyl)thiophene boils at 83-85°C at 8 mmHg.[1][3]

Q2: My compound seems to be degrading during distillation, what can I do?

A2: Thermal decomposition is a known issue with similar compounds. It is crucial to keep the distillation temperature as low as possible. This can be achieved by using a high vacuum. For instance, 2-chloro-5-chloromethyl thiazole is known to be heat-sensitive and prone to decomposition during high-temperature rectification.[4] It is also recommended to perform the distillation quickly.

Q3: What are the common impurities in crude this compound?

A3: Common impurities may include unreacted starting materials, residual solvents from the synthesis, and byproducts. The synthesis of related thiophene compounds can result in isomeric impurities that are difficult to separate by distillation.[5]

Q4: How should I store the purified this compound?

A4: Due to the potential for instability and the generation of hydrogen chloride, similar compounds like 2-chloromethylthiophene are recommended to be stored in a cool, dark place, and potentially with a stabilizer.[1] It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Quantitative Data

Parameter This compound 2-chloromethylthiophene (for comparison) 2-chloro-5-(chloromethyl)thiophene (for comparison)
Molecular Formula C5H4ClFSC5H5ClSC5H4Cl2S
Molecular Weight 150.60 g/mol [2]132.61 g/mol [6]167.06 g/mol
Boiling Point 122–127°C @ 16 Torr[2]73–75°C @ 17 mm83-85°C @ 8 mmHg[3]
Density 1.50 g/cm³[2]Not available1.385 g/mL at 25°C[3]

Experimental Protocol: Vacuum Distillation

This protocol is a general guideline and may need to be adapted based on the specific equipment and the nature of the crude material.

1. Preparation of the Apparatus:

  • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
  • Ensure all glassware is dry and free of contaminants.
  • Use a heating mantle with magnetic stirring for heating the distillation flask.

2. Charging the Flask:

  • Charge the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its volume.
  • Add a magnetic stir bar or fresh boiling chips to the flask to ensure smooth boiling.

3. Performing the Distillation:

  • Begin stirring and gradually apply vacuum.
  • Once the desired vacuum level is reached and stable, slowly heat the distillation flask.
  • Collect any low-boiling impurities as a forerun fraction.
  • Increase the temperature to distill the main fraction at the expected boiling point (122–127°C at 16 Torr).[2] Monitor the temperature and pressure closely. The pot temperature should not exceed the boiling point by more than 10-20°C.
  • Collect the purified product in a pre-weighed receiving flask.

4. Shutdown and Storage:

  • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.
  • The purified product should be stored in a tightly sealed container under an inert atmosphere and refrigerated.

Troubleshooting Workflow

TroubleshootingWorkflow Start Distillation Issue Observed DiscoloredProduct Product is Dark/Discolored Start->DiscoloredProduct LowYield Low or No Product Recovery Start->LowYield ImpureProduct Product is Impure Start->ImpureProduct CheckVacuum Check Vacuum Level and for Leaks CheckTemp Check Distillation Temperature CheckVacuum->CheckTemp Yes FixLeaks Fix Leaks / Service Pump CheckVacuum->FixLeaks No Decomposition Possible Thermal Decomposition CheckTemp->Decomposition No ReduceTemp Reduce Pot Temperature / Improve Vacuum CheckTemp->ReduceTemp Yes DiscoloredProduct->CheckTemp Is temperature too high? LowYield->CheckVacuum Is vacuum adequate? InefficientFractionation Inefficient Fractionation ImpureProduct->InefficientFractionation UseStabilizer Consider Using a Stabilizer Decomposition->UseStabilizer UseColumn Use a Fractionating Column InefficientFractionation->UseColumn PrePurify Consider Pre-purification (e.g., Chromatography) InefficientFractionation->PrePurify End Problem Resolved ReduceTemp->End UseStabilizer->End FixLeaks->End UseColumn->End PrePurify->End

Caption: Troubleshooting workflow for vacuum distillation issues.

References

Navigating the Synthesis of 2-(Chloromethyl)-5-fluorothiophene: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide

Researchers undertaking the synthesis of 2-(Chloromethyl)-5-fluorothiophene may encounter several common issues. This guide provides a structured approach to troubleshooting these challenges.

Observed Problem Potential Cause Suggested Solution
Low to No Product Formation Ineffective chloromethylating agent.Consider using a combination of a formaldehyde source (e.g., paraformaldehyde, trioxane) and a chlorine source (e.g., concentrated hydrochloric acid, thionyl chloride). The reactivity of 2-fluorothiophene may require specific reagent combinations.
Inadequate reaction temperature.Chloromethylation of thiophenes is often conducted at low temperatures (0-10°C) to control exothermic reactions and minimize side product formation.[1][2] Carefully monitor and control the reaction temperature.
Insufficient reaction time.While prolonged reaction times can lead to degradation, insufficient time will result in incomplete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
Formation of Significant Impurities Di-substitution: Formation of 2,5-bis(chloromethyl)thiophene (if starting from thiophene) or other polysubstituted products.Use a stoichiometric excess of the 2-fluorothiophene starting material relative to the chloromethylating agent.
Polymerization: Acid-catalyzed polymerization of the starting material or product.Maintain low reaction temperatures and minimize reaction time. Ensure efficient stirring to prevent localized overheating. The product, like other chloromethylthiophenes, may be labile and prone to polymerization.[1][2]
Bis(5-fluoro-2-thienyl)methane formation: A common side product in thiophene chloromethylation.[2]Optimize the molar ratio of reactants and control the reaction temperature. The formation of this diarylmethane byproduct is often favored at higher temperatures.
Product Degradation During Workup or Purification Instability of the product: 2-(Chloromethyl)thiophenes can be unstable, especially in the presence of acid or upon heating.[1][2]Neutralize the reaction mixture promptly during workup with a mild base (e.g., sodium bicarbonate solution).[3] Purify the product quickly, avoiding excessive heat. Vacuum distillation at the lowest possible temperature is recommended.
Difficulty in Product Isolation Emulsion formation during extraction: The presence of polymeric material can lead to difficulties in phase separation.Filter the reaction mixture before extraction if significant solids are present. The use of a different extraction solvent or the addition of brine may help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is a likely starting material and general synthetic approach for this compound?

While a specific protocol is not available, a plausible approach is the direct chloromethylation of 2-fluorothiophene. This would likely involve reacting 2-fluorothiophene with a source of formaldehyde (such as paraformaldehyde or an aqueous solution) and a source of hydrogen chloride. The reaction is typically performed in the presence of a Lewis acid catalyst, though some procedures for analogous compounds proceed without one.[1][2]

Q2: What are the key reaction parameters to control for optimizing the yield?

Based on analogous reactions, the following parameters are critical:

  • Temperature: Low temperatures, typically between -15°C and 20°C, are often employed to control the reaction rate and minimize the formation of side products.[2]

  • Molar Ratios: The stoichiometry of 2-fluorothiophene to the chloromethylating reagents (formaldehyde and HCl source) is crucial. An excess of the thiophene substrate may be used to suppress di-substitution.

  • Reaction Time: The optimal reaction time will depend on the specific conditions and should be determined by monitoring the reaction progress.

Q3: What are the expected major side products in this synthesis?

Based on the chloromethylation of similar thiophene derivatives, potential side products include:

  • Bis(5-fluoro-2-thienyl)methane: Formed by the reaction of the product with another molecule of 2-fluorothiophene.[2]

  • Di-chloromethylated products: Although the fluorine atom is deactivating, some di-substitution on the thiophene ring might occur.

  • Polymeric materials: Thiophene derivatives can polymerize under acidic conditions.[2]

Q4: What purification methods are suitable for this compound?

Given the potential instability of the product, purification should be conducted rapidly and at low temperatures. Vacuum distillation is the most commonly cited method for purifying chloromethylated thiophenes.[1] The boiling point of the target compound is reported to be 122-127°C at 16 Torr.[4]

Q5: Are there any specific safety precautions to consider for this synthesis?

Yes, several safety precautions are essential:

  • Lachrymator: Chloromethylated thiophenes are often lachrymatory (tear-inducing). The entire procedure should be performed in a well-ventilated fume hood.[1]

  • Corrosive Reagents: The use of strong acids like concentrated hydrochloric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Product Instability: There are reports of explosions during the storage of 2-(chloromethyl)thiophene due to the generation of hydrogen chloride in a sealed container.[1] It is recommended to store the purified product at low temperatures and consider the addition of a stabilizer.

Experimental Protocols (Hypothetical, based on analogous procedures)

Note: The following protocols are adapted from established procedures for the chloromethylation of unsubstituted thiophene. They have not been validated for 2-fluorothiophene and should be considered as starting points for experimental design.

Method 1: Chloromethylation using Paraformaldehyde and Hydrochloric Acid

This method is adapted from the general procedure for thiophene chloromethylation.[1][2]

Reagents and Materials:

  • 2-Fluorothiophene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Anhydrous Calcium Chloride

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Water

  • Ice-salt bath

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet, combine 2-fluorothiophene and concentrated hydrochloric acid.

  • Cool the mixture to 0-5°C using an ice-salt bath.

  • Slowly add paraformaldehyde in portions, ensuring the temperature does not exceed 10°C.

  • Stir the mixture vigorously at 0-5°C for several hours. Monitor the reaction by TLC or GC.

  • Once the reaction is complete, pour the mixture into ice water and extract with diethyl ether.

  • Wash the combined organic extracts successively with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup Procedure cluster_purification Purification start Combine 2-Fluorothiophene and Conc. HCl cool Cool to 0-5°C start->cool add_reagent Add Paraformaldehyde cool->add_reagent react Stir at 0-5°C add_reagent->react quench Quench with Ice Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 (aq) extract->wash dry Dry over CaCl2 wash->dry concentrate Solvent Removal dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Product distill->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Suggested Solutions start Low Yield or No Product cause1 Ineffective Reagents start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Insufficient Time start->cause3 sol1 Verify Reagent Quality & Reactivity cause1->sol1 sol2 Optimize Temperature (e.g., 0-10°C) cause2->sol2 sol3 Monitor Reaction & Adjust Time cause3->sol3

Caption: A troubleshooting decision tree for low reaction yield.

References

Identification of side products in 2-(Chloromethyl)-5-fluorothiophene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-fluorothiophene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the chloromethylation of 2-fluorothiophene?

A1: During the synthesis of this compound, several side products can form. The most prevalent are typically isomers, products of further reaction, and dimers. These include:

  • 3-(Chloromethyl)-2-fluorothiophene: An isomer formed due to incomplete regioselectivity.

  • 2,5-bis(Chloromethyl)thiophene: A di-substituted product, although the fluorine atom can deactivate the ring towards a second electrophilic substitution.[1][2]

  • Bis(5-fluoro-2-thienyl)methane: A diarylmethane-type impurity formed when the product reacts with another molecule of the 2-fluorothiophene starting material.[3][4]

  • Unreacted 2-fluorothiophene: The starting material may be present if the reaction does not go to completion.[5]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Suboptimal Reaction Temperature: Temperature control is critical. Too low a temperature may result in an incomplete reaction, while too high a temperature can promote the formation of polymeric materials and other side products.

  • Moisture in Reagents or Glassware: Chloromethylating agents are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Inactive Catalyst: If using a Lewis acid catalyst such as zinc chloride, ensure it is anhydrous and has not been deactivated by exposure to moisture.[3][4]

  • Formation of Diarylmethanes: Highly reactive starting materials are prone to forming diarylmethane byproducts, which consumes the desired product.[3]

Q3: I am observing an unexpected peak in my GC-MS analysis. How can I identify it?

A3: An unexpected peak could be one of the common side products, a solvent residue, or an impurity from the starting materials. To identify it:

  • Compare the Mass Spectrum: Compare the mass spectrum of the unknown peak with the expected fragmentation patterns of the potential side products listed in the troubleshooting guide below.

  • Analyze NMR Data: Acquire ¹H and ¹³C NMR spectra of the crude product. The chemical shifts and coupling constants can help identify the structure of the impurity.

  • Review Starting Materials: Analyze your starting materials (2-fluorothiophene, paraformaldehyde, etc.) to ensure they are free from impurities that might carry through the reaction.

Troubleshooting Guide

This guide provides a structured approach to identifying common side products through analytical data.

Table 1: GC-MS Data for Expected Product and Potential Side Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₅H₄ClFS150.60150 (M+), 115 (M-Cl), 88
3-(Chloromethyl)-2-fluorothiopheneC₅H₄ClFS150.60150 (M+), 115 (M-Cl), 88
2,5-bis(Chloromethyl)thiopheneC₆H₆Cl₂S181.08180 (M+), 145 (M-Cl), 110 (M-2Cl)
Bis(5-fluoro-2-thienyl)methaneC₉H₆F₂S₂216.27216 (M+), 115, 101
2-Fluorothiophene (Starting Material)C₄H₃FS102.13102 (M+), 75, 58
Table 2: ¹H NMR Data for Expected Product and Potential Side Products (in CDCl₃)
Compound NameChemical Shift (δ) and Multiplicity
This compound ~6.8 ppm (d, 1H), ~6.6 ppm (d, 1H), ~4.7 ppm (s, 2H)
3-(Chloromethyl)-2-fluorothiophene~7.1 ppm (dd, 1H), ~6.9 ppm (dd, 1H), ~4.6 ppm (s, 2H)
Bis(5-fluoro-2-thienyl)methane~6.7 ppm (d, 2H), ~6.5 ppm (d, 2H), ~4.2 ppm (s, 2H)
2-Fluorothiophene (Starting Material)~7.2 ppm (dd, 1H), ~6.8 ppm (dd, 1H), ~6.5 ppm (dd, 1H)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Fluorothiophene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-fluorothiophene (1.0 eq) in dichloromethane, add paraformaldehyde (1.5 eq) and anhydrous zinc chloride (0.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise while maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 m/z.

Visual Guides

Reaction Pathway and Potential Side Reactions

reaction_pathway Start 2-Fluorothiophene + Paraformaldehyde + HCl Product This compound Start->Product Main Reaction Isomer 3-(Chloromethyl)-2-fluorothiophene (Isomerization) Start->Isomer Side Reaction Dimer Bis(5-fluoro-2-thienyl)methane (Dimerization) Product->Dimer Side Reaction (+ 2-Fluorothiophene) DiSub 2,5-bis(Chloromethyl)thiophene (Further Reaction) Product->DiSub Side Reaction (+ Reagents) troubleshooting_workflow Start Unexpected Peak in GC-MS CheckMW Check Molecular Weight (m/z) Start->CheckMW MW150 MW ≈ 150.6 CheckMW->MW150 Yes MW216 MW ≈ 216.3 CheckMW->MW216 No MW181 MW ≈ 181.1 CheckMW->MW181 No OtherMW Other MW CheckMW->OtherMW No CheckNMR Analyze ¹H NMR Spectrum Isomer Likely Isomer: 3-(Chloromethyl)-2-fluorothiophene CheckNMR->Isomer Isomeric Shift Pattern MW150->CheckNMR Dimer Likely Dimer: Bis(5-fluoro-2-thienyl)methane MW216->Dimer DiSub Likely Di-substituted: 2,5-bis(Chloromethyl)thiophene MW181->DiSub FurtherAnalysis Further Analysis Needed: - Check Starting Materials - Consider Solvent Impurities OtherMW->FurtherAnalysis

References

Safe handling and quenching procedures for 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(Chloromethyl)-5-fluorothiophene

This guide provides essential safety information, handling protocols, and quenching procedures for this compound, designed for researchers and professionals in scientific and drug development fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a substituted thiophene compound. Thiophenes are five-membered aromatic rings containing a sulfur atom.[1] This particular molecule is functionalized with a reactive chloromethyl group and a fluorine atom, making it a useful building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[1] The chloromethyl group is a primary site for nucleophilic substitution reactions.[1]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards include:

  • Corrosivity: It can cause skin irritation or burns and serious eye damage upon contact.[2]

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Irritation: It may cause respiratory irritation.[5]

  • Reactivity: It is sensitive to moisture and air.[2] It is incompatible with strong oxidizing agents and strong bases.[2]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is critical for safe handling. The following should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles, and a face shield if there is a splash risk.[6]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Handling should be done in a chemical fume hood to avoid inhaling vapors.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Guide

Q4: How should this compound be stored?

A4: Proper storage is essential to maintain the compound's integrity and ensure safety.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][7]

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to protect from moisture and air.[7]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]

  • Security: The storage area should be locked.[7][8]

Q5: What are the critical steps for handling this chemical during an experiment?

A5: Always handle this compound inside a certified chemical fume hood.[2] Use explosion-proof equipment and take precautionary measures against static discharge.[7] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[3] Ensure that an eyewash station and safety shower are readily accessible.[2]

Q6: What should I do in case of an accidental spill?

A6: In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the area and ensure adequate ventilation.[7]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[2][3]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • Clean the spill area thoroughly, and prevent the runoff from entering drains.[3]

Quenching and Disposal Procedures

Q7: Why is a quenching procedure necessary for waste this compound?

A7: Quenching is a necessary step to deactivate the reactive chloromethyl group before disposal. This functional group can react with other chemicals in a waste stream, potentially leading to hazardous reactions. The compound is also moisture-sensitive, and uncontrolled reaction with aqueous waste must be avoided.[2]

Q8: What is a safe and effective quenching agent?

A8: A nucleophilic alcohol, such as isopropanol or ethanol, is a suitable initial quenching agent. These alcohols react with the chloromethyl group in a controlled manner to form a less reactive ether. A stepwise approach, starting with a less reactive alcohol and followed by more polar protic solvents, is a safe general practice for deactivating reactive electrophiles.

Q9: Can I quench this compound directly with water?

A9: No. Direct quenching with water is not recommended. The compound is moisture-sensitive, and the reaction with water could be vigorous or uncontrolled, especially with larger quantities.[2] A gradual, stepwise quenching protocol is much safer.[9][10]

Troubleshooting Guide

Q10: The compound in the bottle has turned dark. Is it still usable?

A10: A change in color often indicates decomposition or the presence of impurities. While it might still be suitable for some applications, its purity is compromised. It is recommended to purify the material before use or dispose of it following the established quenching protocol. Decomposition can occur at high temperatures.

Q11: I accidentally added a strong base to my reaction flask containing this compound. What should I do?

A11: Strong bases are incompatible with this compound and can cause vigorous or hazardous reactions.[2] If this occurs, ensure you are working in a fume hood and wearing appropriate PPE. If the reaction appears uncontrolled (e.g., rapid gas evolution, fuming, temperature rise), evacuate the area and alert your safety officer. If the reaction is manageable, proceed with extreme caution to the quenching protocol, ensuring very slow addition of the quenching agent in a cooled bath.

Data Presentation

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₄ClFS[1]
Molecular Weight150.60 g/mol [1]
Boiling Point122–127°C (at 16 Torr)[1]
Density1.50 g/cm³[1]
SolubilitySlight in water; soluble in chloroform and methanol[1]

Table 2: Safety and Hazard Information

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[3][4]
Acute Toxicity, DermalH312Harmful in contact with skin[3][4]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye DamageH319Causes serious eye irritation[3][5]
Acute Toxicity, InhalationH332Harmful if inhaled[3][4]
Specific target organ toxicityH335May cause respiratory irritation[3][5]

Experimental Protocols

Protocol 1: General Handling Procedure
  • Preparation: Before handling, ensure all required PPE is worn correctly. Verify that the chemical fume hood is functioning properly. Prepare all necessary glassware and reagents.

  • Dispensing: Transfer the required amount of this compound under an inert atmosphere (e.g., using a nitrogen-flushed glovebox or Schlenk line techniques).

  • Reaction Setup: Add the compound to the reaction vessel slowly. If the reaction is exothermic, use an ice bath to control the temperature.

  • Post-Reaction: After the reaction is complete, any excess reagent must be quenched before workup and disposal.

Protocol 2: Recommended Quenching Procedure for Excess Reagent/Waste

This protocol should be performed in a chemical fume hood with the operator wearing full PPE.

  • Inerting: Place the vessel containing the this compound waste (or excess reagent), preferably diluted with an inert solvent like THF or toluene, in an ice/water bath to maintain a low temperature. Ensure the setup is under an inert atmosphere.

  • Initial Quench: Slowly add isopropanol dropwise with vigorous stirring. Monitor for any signs of reaction, such as gas evolution or a temperature increase. If the reaction becomes too vigorous, pause the addition until it subsides.

  • Secondary Quench: Once the addition of isopropanol is complete and the reaction has ceased, slowly add ethanol in the same dropwise manner.

  • Tertiary Quench: After the ethanol addition is complete, slowly add methanol.

  • Final Quench: Finally, slowly and carefully add water dropwise to the mixture. Even after the addition of alcohols, the reaction with water could still generate some heat.[9][10]

  • Neutralization & Disposal: Allow the mixture to warm to room temperature while stirring for at least 2 hours to ensure the reaction is complete.[9][10] The resulting solution can then be neutralized if necessary and disposed of as hazardous aqueous/organic waste according to your institution's guidelines.

Visualizations

SafeHandlingWorkflow prep 1. Preparation ppe Wear Full PPE (Gloves, Goggles, Lab Coat) prep->ppe hood Verify Fume Hood Functionality prep->hood handling 2. Handling & Dispensing ppe->handling hood->handling inert Use Inert Atmosphere (N2 or Ar) handling->inert transfer Transfer Reagent Slowly handling->transfer reaction 3. Reaction transfer->reaction temp Control Temperature (Ice Bath if Needed) reaction->temp cleanup 4. Post-Reaction reaction->cleanup quench Quench Excess Reagent cleanup->quench dispose Dispose of Waste Properly cleanup->dispose

Caption: Workflow for the safe handling of this compound.

QuenchingProcedure start Start: Waste solution in flask step1 1. Cool to 0°C in Ice Bath (under inert atmosphere) start->step1 Dilute with inert solvent step2 2. SLOWLY Add Isopropanol Monitor Reaction step1->step2 step3 3. SLOWLY Add Ethanol step2->step3 After reaction subsides step4 4. SLOWLY Add Methanol step3->step4 After reaction subsides step5 5. SLOWLY Add Water step4->step5 After reaction subsides step6 6. Warm to Room Temp Stir for 2 hours step5->step6 end Ready for Hazardous Waste Disposal step6->end

Caption: Step-by-step procedure for safely quenching this compound.

SpillTroubleshooting action action start Spill Occurs q_size Is the spill large? start->q_size evacuate Evacuate Area & Alert Safety Officer q_size->evacuate Yes q_ppe Wearing Full PPE? q_size->q_ppe No wear_ppe Put on required PPE q_ppe->wear_ppe No contain Contain & Absorb Spill with Inert Material q_ppe->contain Yes wear_ppe->contain collect Collect into Labeled Hazardous Waste Container contain->collect clean Decontaminate Spill Area collect->clean

Caption: Decision tree for responding to a spill of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution on Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions on thiophene derivatives, helping you optimize your reaction yields and obtain desired products efficiently.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) on a thiophene derivative is giving a low yield. What are the most common causes?

Low yields in SNAr reactions on thiophenes can stem from several factors. The primary considerations are the electronic properties of your substrate, the reaction conditions, and the stability of the thiophene ring itself. Key areas to investigate include:

  • Insufficient activation of the thiophene ring: The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate.[1][2] Strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -SO₂R ortho and para to the leaving group are crucial for activating the ring towards nucleophilic attack. Without adequate activation, the reaction rate will be slow, leading to low conversion and potential side reactions.

  • Poor leaving group: The rate of an SNAr reaction is also dependent on the ability of the leaving group to depart. A good leaving group should be a weak base. For halothiophenes, the reactivity order is generally F > Cl > Br > I.

  • Inappropriate reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred. The base should be strong enough to facilitate the reaction but not so strong as to cause decomposition of the starting material or product.

  • Side reactions: Several side reactions can compete with the desired nucleophilic substitution, leading to a decrease in yield. These include dehalogenation, ring-opening, and oxidation of the thiophene sulfur.

  • Starting material purity: Impurities in the starting materials or reagents can interfere with the reaction, leading to lower yields.

Q2: I am observing the formation of byproducts. What are the most common side reactions in nucleophilic substitutions on thiophenes?

Several side reactions can plague nucleophilic substitutions on thiophenes, reducing the yield of the desired product. Being aware of these potential pathways is the first step in mitigating them.

  • Dehalogenation: This is a common side reaction, particularly with brominated and iodinated thiophenes, where the halogen atom is replaced by a hydrogen atom. This can be promoted by certain catalysts, reagents, or high temperatures.

  • Ring Opening: The thiophene ring can be susceptible to nucleophilic attack at the sulfur atom or adjacent carbons, leading to ring cleavage, especially under harsh reaction conditions or with highly reactive nucleophiles.

  • S-Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, particularly if oxidizing agents are present or if the reaction is exposed to air at high temperatures.[3] Thiophene-S-oxides can be unstable and undergo further reactions.[3]

  • Protonation of the Nucleophile: If the reaction medium is not sufficiently basic, the nucleophile can be protonated, reducing its nucleophilicity and slowing down the desired reaction.

  • Polymerization: Thiophene derivatives, especially under certain catalytic conditions, can undergo polymerization.[3]

Q3: How do I choose the optimal solvent and base for my reaction?

The choice of solvent and base is critical for a successful nucleophilic substitution on a thiophene derivative.

  • Solvent: Polar aprotic solvents are generally the best choice as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. Commonly used solvents include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Tetrahydrofuran (THF)

    • Acetonitrile (ACN)

    • 1,4-Dioxane

    The choice of solvent can also influence the reaction rate, with studies showing that reactions can be faster in ionic liquids compared to conventional solvents like methanol or benzene.[4]

  • Base: The base plays a crucial role in the reaction, often by deprotonating the nucleophile or facilitating the elimination of the leaving group. The strength of the base should be carefully considered.

    • Inorganic bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are often a good starting point.

    • Alkoxides: Stronger bases like sodium tert-butoxide (NaOtBu) are frequently used in palladium-catalyzed aminations but can promote side reactions if not used judiciously.

    • Organic bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.

    It is important to note that some functional groups on your substrate may be incompatible with strong bases.[5]

Troubleshooting Guides

Guide 1: Low Conversion of Starting Material

Problem: The reaction is sluggish, and a significant amount of the starting thiophene derivative remains unreacted.

Potential Cause Troubleshooting Step Rationale
Insufficient Ring Activation 1. Ensure the presence of a strong electron-withdrawing group (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.EWGs are necessary to stabilize the negatively charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.[1][2]
Poor Leaving Group 1. If possible, switch to a substrate with a better leaving group (F > Cl > Br > I for SNAr).A more electronegative leaving group generally increases the rate of nucleophilic attack.
Low Reaction Temperature 1. Gradually increase the reaction temperature in increments of 10-20 °C.Higher temperatures can overcome the activation energy barrier, but be cautious of potential side reactions.
Weak Nucleophile 1. Consider using a more nucleophilic reagent. 2. Ensure the nucleophile is not protonated by adding a suitable base.A more potent nucleophile will increase the reaction rate.
Inappropriate Solvent 1. Switch to a more polar aprotic solvent like DMF or DMSO.These solvents help to stabilize the charged intermediate, accelerating the reaction.
Guide 2: Formation of Multiple Products and Low Yield of Desired Product

Problem: The reaction mixture shows multiple spots on TLC, and the isolated yield of the desired product is low.

Potential Cause Troubleshooting Step Rationale
Dehalogenation Side Reaction 1. Lower the reaction temperature. 2. If using a palladium catalyst, screen different ligands.High temperatures and certain catalyst systems can promote the unwanted removal of the halogen.
Thiophene Ring Opening 1. Use milder reaction conditions (lower temperature, less harsh base). 2. Protect sensitive functional groups on the thiophene ring.The thiophene ring can be susceptible to cleavage under forcing conditions.
S-Oxidation 1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Degas the solvent before use.The sulfur atom in the thiophene ring can be oxidized by atmospheric oxygen at elevated temperatures.[3]
Base-Induced Decomposition 1. Use a weaker base (e.g., K₂CO₃ instead of NaOtBu). 2. Add the base portion-wise to control the reaction exotherm.Strong bases can lead to the decomposition of starting materials or products, especially those with sensitive functional groups.
Catalyst Poisoning 1. Ensure the purity of all reagents and solvents. 2. Certain functional groups (e.g., some sulfur-containing groups) can poison palladium catalysts.[5]Impurities or incompatible functional groups can deactivate the catalyst, leading to incomplete reaction and the formation of byproducts.

Experimental Protocols

Protocol 1: High-Yield Buchwald-Hartwig Amination of 2-Bromothiophene with a Primary Amine

This protocol describes a general procedure for the palladium-catalyzed amination of 2-bromothiophene, a common reaction that can be prone to low yields if not optimized.

Materials:

  • 2-Bromothiophene

  • Primary amine (e.g., octylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Josiphos-type ligand (e.g., CyPF-tBu)[6]

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, to a clean, dry Schlenk flask or reaction vial, add Pd(OAc)₂ (1-2 mol%) and the Josiphos ligand (1.1-2.2 mol%).

  • Reagent Addition: Add NaOtBu (1.2-1.5 equivalents), 2-bromothiophene (1.0 equivalent), and the primary amine (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Seal the flask or vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-aminothiophene.

Expected Yield: Following this protocol with careful execution can lead to yields of 80-95% for many primary amines.[6]

Protocol 2: SNAr of 2-Chloro-5-nitrothiophene with Morpholine

This protocol outlines a classic SNAr reaction, which is generally high-yielding due to the strong activation provided by the nitro group.

Materials:

  • 2-Chloro-5-nitrothiophene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a reflux condenser

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitrothiophene (1.0 equivalent) and K₂CO₃ (2.0 equivalents).

  • Solvent and Nucleophile Addition: Add DMF to dissolve the solids, followed by the addition of morpholine (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the product should form.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Yield: This reaction typically proceeds in high yield, often exceeding 90%.

Visualizations

Nucleophilic Aromatic Substitution (SNAr) Mechanism on Thiophene

SNAr_Mechanism Thiophene Activated Thiophene (with EWG and LG) Meisenheimer Meisenheimer Complex (Stabilized by EWG) Thiophene->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Thiophene Meisenheimer->Product - LG⁻ LeavingGroup Leaving Group (LG⁻)

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Starting Material Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Optimize_Conditions Optimize Reaction Conditions Low_Conversion->Optimize_Conditions Increase Temp, Change Solvent, Use Stronger Base/Nucleophile Analyze_Byproducts Analyze Byproducts (TLC, GC-MS, NMR) High_Conversion->Analyze_Byproducts Analyze_Byproducts->Optimize_Conditions Address Side Reactions: Lower Temp, Change Base, Inert Atmosphere Improve_Yield Improved Yield Optimize_Conditions->Improve_Yield

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Key Factors Influencing Reaction Yield

Yield_Factors Yield Reaction Yield Substrate Substrate (EWG, LG) Yield->Substrate Nucleophile_Node Nucleophile (Strength, Conc.) Yield->Nucleophile_Node Solvent_Node Solvent (Polarity) Yield->Solvent_Node Base_Node Base (Strength) Yield->Base_Node Temperature_Node Temperature Yield->Temperature_Node Catalyst_Node Catalyst (if applicable) Yield->Catalyst_Node

Caption: The interplay of various factors determines the overall reaction yield.

References

Methods for stabilizing 2-(Chloromethyl)-5-fluorothiophene against degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-5-fluorothiophene. It addresses common issues related to the compound's instability and offers methods for its stabilization.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has developed pressure and the liquid has darkened. What is happening?

A1: this compound is known to be unstable and can degrade over time, especially when exposed to heat, light, or moisture. The primary degradation pathway involves the elimination of hydrogen chloride (HCl). This release of HCl gas is responsible for the pressure buildup in a sealed container. The darkening of the liquid is an indication of polymerization and the formation of degradation products. Instances of explosions have been reported for the analogous compound, 2-chloromethylthiophene, due to this pressure increase in a closed container[1].

Q2: What are the primary degradation products of this compound?

A2: While specific studies on the fluorinated compound are limited, by analogy to 2-chloromethylthiophene, the primary degradation process is believed to be the loss of HCl followed by polymerization of the resulting reactive intermediate. This leads to the formation of poly(thienyl-methylene) type structures and other complex oligomers. Common impurities that may be present from synthesis or degradation include the corresponding dichloromethyl derivative and various polymeric substances[2].

Q3: How can I prevent the degradation of this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). It is also highly recommended to use a chemical stabilizer, especially for long-term storage.

Q4: What type of stabilizers are effective for this compound?

A4: Acid scavengers are the most effective stabilizers. For the closely related 2-chloromethylthiophene, the addition of 2% by weight of dicyclohexylamine has been shown to be an effective stabilizer before purification by distillation[1]. Other non-nucleophilic amines or acid scavengers can also be considered. The role of the stabilizer is to neutralize the HCl as it is formed, thereby preventing it from catalyzing further degradation.

Q5: Is it possible to recover this compound that has started to degrade?

A5: If the degradation is not too advanced (i.e., minimal color change and no significant solidification), it may be possible to recover the pure material. This can be achieved by carefully adding a stabilizer, such as dicyclohexylamine, followed by purification via vacuum distillation. It is crucial to monitor the distillation temperature closely to prevent further decomposition[1].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Pressure buildup in the container Degradation leading to the release of HCl gas.1. Caution: Open the container in a well-ventilated fume hood, pointing the cap away from you. 2. Vent the container periodically if stored for extended periods. 3. Add an acid scavenger/stabilizer. 4. Store at a reduced temperature (-20°C is recommended for long-term storage).
Discoloration (yellowing to browning) Onset of polymerization due to degradation.1. Assess the extent of discoloration. If slight, the material may be salvageable. 2. Add a stabilizer immediately. 3. Consider repurification by vacuum distillation if high purity is required.
Formation of solid precipitates or resinification Advanced polymerization.1. The material is likely not salvageable and should be disposed of according to safety guidelines. 2. In the future, use the material promptly after receipt or add a stabilizer for storage.
Inconsistent results in reactions Use of partially degraded starting material.1. Check the purity of your this compound by GC-MS or NMR before use. 2. Purify the material by vacuum distillation if impurities are detected. 3. Always use freshly purified or properly stabilized material for sensitive reactions.

Data on Stabilization

Due to the limited availability of specific quantitative data for this compound, the following table is based on data for the analogous and well-studied 2-chloromethylthiophene and general principles of stabilizing reactive organochlorine compounds.

Stabilizer Concentration (w/w) Efficacy Notes
Dicyclohexylamine2%HighRecommended for stabilization of crude 2-chloromethylthiophene prior to distillation[1]. Acts as an effective HCl scavenger.
Triethylamine1-2%Moderate to HighA common and effective acid scavenger. Can be easily removed by vacuum.
Diisopropylethylamine (Hünig's base)1-2%HighA non-nucleophilic base that effectively scavenges acids without promoting other side reactions.
Propylene Oxide0.1-0.5%ModerateActs as an acid scavenger. Can be used in situations where amine bases are undesirable.

Experimental Protocols

Protocol 1: Stabilization of this compound with Dicyclohexylamine

Objective: To stabilize this compound for storage.

Materials:

  • This compound

  • Dicyclohexylamine

  • Anhydrous solvent (e.g., dichloromethane or toluene, optional)

  • Glass vial with a screw cap

  • Pipettes

  • Analytical balance

Procedure:

  • In a well-ventilated fume hood, weigh the desired amount of this compound into a clean, dry glass vial.

  • Calculate 2% of the weight of the this compound to determine the amount of dicyclohexylamine needed.

  • Using a clean pipette, carefully add the calculated amount of dicyclohexylamine to the vial containing this compound.

  • If the compound is viscous, it can be diluted with a small amount of an anhydrous solvent before adding the stabilizer to ensure homogeneity.

  • Gently swirl the vial to ensure the stabilizer is thoroughly mixed.

  • Seal the vial tightly, label it clearly (including the stabilizer added and the date), and store it in a cool, dark place (preferably at -20°C).

Protocol 2: Monitoring Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To qualitatively and semi-quantitatively assess the purity and degradation of this compound.

Instrumentation and Conditions (Example):

  • GC: Agilent 7890B or equivalent

  • MS: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Scan Range: 40-400 amu

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC-MS.

  • Acquire the data according to the instrument parameters listed above.

  • Analyze the resulting chromatogram and mass spectra. The main peak should correspond to this compound. Look for the appearance of new peaks over time in stored samples, which would indicate degradation products. Higher molecular weight peaks may suggest oligomer formation.

Visualizations

This compound This compound HCl HCl This compound->HCl Reactive Intermediate Reactive Intermediate This compound->Reactive Intermediate - HCl Polymerization Polymerization Reactive Intermediate->Polymerization Degradation Products Degradation Products Polymerization->Degradation Products

Caption: Proposed degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Sample This compound Sample Add_Stabilizer Add Stabilizer to Sample Sample->Add_Stabilizer Stabilizer Select Stabilizer (e.g., Dicyclohexylamine) Stabilizer->Add_Stabilizer GCMS GC-MS Analysis Add_Stabilizer->GCMS Initial Time Point Store Store under Inert Atmosphere at Low Temperature Add_Stabilizer->Store Purity_Check Assess Purity and Degradation GCMS->Purity_Check NMR NMR Analysis NMR->Purity_Check Store->GCMS Subsequent Time Points Store->NMR

Caption: Experimental workflow for stabilization and stability monitoring.

Start Observe Instability Issue (Pressure, Color Change) Assess_Severity Is the material fully polymerized? Start->Assess_Severity Dispose Dispose according to safety protocols Assess_Severity->Dispose Yes Salvageable Is high purity required? Assess_Severity->Salvageable No Add_Stabilizer_Store Add Stabilizer and Store Properly Salvageable->Add_Stabilizer_Store No Purify Add Stabilizer and Purify by Vacuum Distillation Salvageable->Purify Yes Use_As_Is Use for non-critical applications Add_Stabilizer_Store->Use_As_Is

Caption: Troubleshooting decision tree for handling unstable this compound.

References

Workup procedure to remove impurities from chloromethylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup and purification of products from chloromethylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a chloromethylation reaction?

A1: The primary impurities encountered during chloromethylation reactions include:

  • Bis(chloromethyl) ether (BCME): A highly carcinogenic byproduct formed from the reaction of formaldehyde and hydrogen chloride. Its formation is a significant safety concern.

  • Diarylmethane derivatives: These are formed by the subsequent Friedel-Crafts alkylation of the starting material or product with the chloromethylated product. Higher reaction temperatures and certain catalysts, like aluminum chloride, can favor the formation of these byproducts.

  • Unreacted starting materials: Incomplete conversion will leave unreacted aromatic compounds.

  • Unreacted formaldehyde and HCl: Excess reagents will remain in the reaction mixture.

  • Benzyl alcohol derivatives: Formed from the hydrolysis of the chloromethylated product, especially during aqueous workup.

Q2: How can I safely quench a chloromethylation reaction?

A2: Quenching is a critical step to deactivate reactive species and ensure safety. A common and effective method is the addition of a quenching agent at a controlled temperature, often at 0°C or below, to manage any exothermic processes. For instance, if you notice the quenching is exothermic, it is advisable to cool the flask with an ice bath.[1]

One recommended method for quenching reactions that may contain the hazardous byproduct bis(chloromethyl) ether (BCME) is to use a 5% ammonia solution in a 50:50 water/alcohol mixture. Water alone may not be sufficient to completely hydrolyze BCME, as it can reform from its hydrolysis products (HCl and formaldehyde) in the organic phase.[2]

Q3: What is a standard aqueous workup procedure for a chloromethylation reaction?

A3: A typical aqueous workup involves the following steps after quenching:

  • Extraction: The reaction mixture is typically diluted with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and washed with water to remove water-soluble impurities.

  • Neutralization: A wash with a dilute base, such as sodium bicarbonate solution, is often employed to neutralize any remaining acidic components like HCl.

  • Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove dissolved water from the organic layer.

  • Drying: The isolated organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and purification of chloromethylated products.

Problem Possible Cause(s) Suggested Solution(s)
Formation of a Stable Emulsion During Extraction - High concentration of polar byproducts acting as surfactants.- Insufficient difference in density between the aqueous and organic phases.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- If possible, remove the reaction solvent by rotary evaporation before the aqueous workup.- Filter the entire mixture through a pad of Celite.
Low Yield of Desired Product - Hydrolysis of the chloromethylated product to the corresponding benzyl alcohol during aqueous workup.- Formation of diarylmethane byproducts.- Minimize the contact time with aqueous solutions, especially basic ones.- Optimize reaction conditions to reduce byproduct formation (e.g., lower temperature, choice of catalyst). For example, for the chloromethylation of anisole, using titanium tetrachloride as a catalyst at 0-5°C can give a high ratio of the chloromethylated product to the diarylmethane byproduct.
Product is a Stubborn Oil and Won't Crystallize - Presence of impurities that inhibit crystallization.- The product may have a low melting point or exist as a mixture of isomers.- Attempt purification by column chromatography on silica gel.- Try co-distillation with a high-boiling solvent to remove volatile impurities.- For crystallization, try a variety of solvents or solvent mixtures. Slow cooling or vapor diffusion techniques can be effective.[3]
Presence of Carcinogenic Bis(chloromethyl) ether (BCME) in the Product - Incomplete quenching or hydrolysis of BCME.- Quenching with Ammonia: Quench the reaction mixture with a 5% ammonia solution in a 50:50 water/alcohol mixture to effectively destroy BCME.[2]- Analytical Verification: Use a sensitive analytical method like GC-MS to confirm the absence of BCME in the final product.
Difficulty in Removing Diaryl-methane Byproducts - Similar polarity and solubility of the diarylmethane byproduct and the desired chloromethylated product.- Crystallization: Careful selection of a crystallization solvent can sometimes selectively precipitate the desired product, leaving the more soluble diarylmethane in the mother liquor. For example, high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl can be obtained by recrystallization from toluene and methanol.[4]- Chromatography: Flash column chromatography may be effective if there is a sufficient difference in polarity.
Handling Polar Chloromethylated Products - Polar functional groups on the aromatic ring can increase water solubility, leading to product loss during aqueous workup.- Solvent Choice: Use a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol, which can be effective at extracting water-soluble organic compounds.- Back-Extraction: Back-extract the aqueous layers with the organic solvent to recover any dissolved product.- Solvent Removal: If possible, remove the reaction solvent (e.g., acetonitrile, THF) by rotary evaporation before the workup to avoid partitioning issues.

Experimental Protocols

Protocol 1: General Aqueous Workup for Chloromethylation of an Aromatic Hydrocarbon

This protocol outlines a general procedure for the workup of a chloromethylation reaction of a non-polar aromatic compound, such as toluene or xylene.

  • Quenching:

    • Cool the reaction vessel to 0°C in an ice bath.

    • Slowly add cold water or a dilute aqueous solution of sodium bicarbonate while stirring vigorously. Monitor for any exotherm and control the addition rate accordingly.

    • If the presence of BCME is suspected, a quench with 5% aqueous ammonia in a 50:50 water/alcohol mixture is recommended.[2]

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., diethyl ether, dichloromethane) to extract the product.

    • Shake the funnel gently at first, venting frequently to release any pressure buildup, then shake more vigorously.

    • Allow the layers to separate and drain the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine the organic extracts and wash sequentially with:

      • Water

      • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid)

      • Brine (saturated NaCl solution)

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be further purified by distillation under reduced pressure or by crystallization from a suitable solvent.

Visualizations

Experimental Workflow for Chloromethylation Workup

Workup_Procedure Start Chloromethylation Reaction Mixture Quench Quench Reaction (e.g., with cold water or aq. NH3) Start->Quench Extraction Liquid-Liquid Extraction (Organic Solvent/Water) Quench->Extraction Wash_Base Wash with Dilute Base (e.g., NaHCO3 solution) Extraction->Wash_Base Organic Layer Aqueous_Waste Aqueous Waste Extraction->Aqueous_Waste Aqueous Layer Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry Organic Layer (e.g., with MgSO4) Wash_Brine->Drying Filtration Filter to Remove Drying Agent Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Product Crude Chloromethylated Product Solvent_Removal->Crude_Product Purification Further Purification Crude_Product->Purification Distillation Distillation Purification->Distillation if liquid Crystallization Crystallization Purification->Crystallization if solid Pure_Product Pure Product Distillation->Pure_Product Crystallization->Pure_Product Impurity_Removal Impurities Common Impurities Bis(chloromethyl) ether (BCME) Diaryl-methanes Unreacted Starting Material Excess Reagents (HCHO, HCl) Benzyl Alcohols Workup_Steps Workup Stage Quenching (aq. NH3) Aqueous Washing Crystallization / Distillation Impurities:bcme->Workup_Steps:quench Destroyed by Impurities:reagents->Workup_Steps:wash Removed by Impurities:alcohol->Workup_Steps:wash Partially removed by Impurities:sm->Workup_Steps:cryst Separated by Impurities:dm->Workup_Steps:cryst Separated by

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(Chloromethyl)-5-fluorothiophene and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool in this endeavor. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral features anticipated for 2-(Chloromethyl)-5-fluorothiophene, contextualized by the experimental data of structurally related thiophene derivatives. Understanding these spectral nuances is critical for confirming molecular identity and purity, thereby ensuring the integrity of research and development pipelines.

Comparative ¹H NMR Data

The proton NMR spectra of substituted thiophenes are characterized by distinct chemical shifts and coupling constants that are highly sensitive to the nature and position of the substituents. The electronegativity and steric bulk of groups such as fluorine and chloromethyl play a significant role in deshielding or shielding the thiophene ring protons.

CompoundH3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)-CH₂Cl (δ, ppm)Coupling Constants (J, Hz)
This compound (Predicted) ~6.8-7.0~6.9-7.1-~4.7-4.9J₃₄ ≈ 3-4, J(H-F) may be observed
2-Fluorothiophene6.53 (dd)6.89 (dd)6.95 (dd)-J₃₄ = 3.6, J₃₅ = 1.8, J₄₅ = 5.2
2-(Chloromethyl)thiophene7.11 (d)7.00 (t)7.35 (d)4.80 (s)J₃₄ = 3.5, J₄₅ = 5.1
2-Chloro-5-(chloromethyl)thiophene6.88 (d)6.88 (d)-4.67 (s)J₃₄ = 3.8

Note: Predicted values for this compound are estimations based on substituent effects observed in analogous compounds. Actual experimental values may vary.

Comparative ¹³C NMR Data

The carbon NMR spectra provide complementary information, with chemical shifts indicating the electronic environment of each carbon atom. The presence of a fluorine atom induces significant C-F coupling, a key diagnostic feature.

CompoundC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)-CH₂Cl (δ, ppm)
This compound (Predicted) ~140-145 (d)~125-130 (d)~110-115 (d)~160-165 (d, ¹JCF)~40-45
2-Fluorothiophene158.5 (d, ¹JCF = 257.7 Hz)103.1 (d, ²JCF = 21.1 Hz)117.2 (d, ³JCF = 26.9 Hz)124.8 (d, ⁴JCF = 9.1 Hz)-
2-(Chloromethyl)thiophene142.1127.3126.1125.440.8
2-Chloro-5-(chloromethyl)thiophene138.8127.2126.9131.139.9

Note: Predicted values for this compound are estimations. The carbon attached to fluorine (C5) is expected to show a large one-bond C-F coupling constant (¹JCF).

Experimental Protocols

A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is crucial for data reproducibility and comparison.

Sample Preparation:

  • Dissolve approximately 5-20 mg of the thiophene derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: 0-200 ppm.

Logical Workflow for Spectroscopic Characterization

The process of characterizing an organic compound like this compound using NMR spectroscopy follows a logical progression from sample preparation to data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Synthesized Compound NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR ¹H NMR Acquisition NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spectrometer->C13_NMR Process_FID FID Processing H1_NMR->Process_FID C13_NMR->Process_FID Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process_FID->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift, C-F Coupling) Process_FID->Analyze_13C Structure_Elucidation Structure Confirmation Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

Caption: Workflow for NMR-based structural characterization.

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a powerful analytical tool for elucidating molecular structures through fragmentation analysis. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-(Chloromethyl)-5-fluorothiophene with its structural analogs, offering insights into the influence of its substituents on fragmentation pathways.

Predicted Fragmentation of this compound

The fragmentation of this compound under electron ionization is expected to be driven by the presence of the thiophene ring, the labile chloromethyl group, and the electronegative fluorine atom. The initial ionization will likely result in a molecular ion peak (M⁺˙). Subsequent fragmentation is predicted to proceed through several key pathways:

  • Loss of the Chlorine Atom: A primary and highly probable fragmentation pathway involves the homolytic cleavage of the C-Cl bond in the chloromethyl group. This would result in the formation of a stable thienylmethyl carbocation.

  • Formation of a Thienyl Cation: Subsequent loss of the entire chloromethyl radical (•CH₂Cl) can also occur, leading to the formation of a fluorinated thienyl cation.

  • Ring Fragmentation: The thiophene ring itself can undergo fragmentation, leading to smaller sulfur-containing radical cations.

  • Loss of Fluorine or HF: The presence of the fluorine atom introduces the possibility of fragmentation through the loss of a fluorine radical (•F) or a neutral hydrogen fluoride (HF) molecule.

Comparative Fragmentation Analysis

To substantiate these predictions, a comparison with the known fragmentation patterns of 2-(chloromethyl)thiophene and 2-chlorothiophene is essential.

m/z Predicted Fragment Ion Predicted Relative Abundance for this compound Observed Relative Abundance for 2-(Chloromethyl)thiophene [1]Observed Relative Abundance for 2-Chlorothiophene [2][3]
150/152[C₅H₄ClFS]⁺˙ (M⁺˙)Moderate--
132/134[C₅H₅ClS]⁺˙ (M⁺˙)-Moderate-
118/120[C₄H₃ClS]⁺˙ (M⁺˙)--High
115[C₅H₄FS]⁺High--
97[C₅H₅S]⁺HighHigh-
83[C₄H₃S]⁺ModerateModerateHigh
45[CHS]⁺ModerateModerateModerate

Table 1: Comparison of Predicted and Observed Major Fragment Ions and their Relative Abundances.

The mass spectrum of 2-(chloromethyl)thiophene is dominated by the peak corresponding to the thienylmethyl cation ([C₅H₅S]⁺) at m/z 97, formed by the loss of the chlorine atom.[1] A significant molecular ion peak is also observed.[1] For 2-chlorothiophene, the molecular ion is the base peak, and a prominent fragment is observed at m/z 83, corresponding to the loss of a chlorine atom.[2][3]

Based on these analogs, the fragmentation of this compound is expected to prominently feature a fluorinated thienylmethyl cation at m/z 115. The relative abundance of the molecular ion is anticipated to be moderate.

Proposed Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for this compound and the established pathways for the comparative compounds.

Fragmentation_of_2_Chloromethyl_5_fluorothiophene M [C₅H₄ClFS]⁺˙ m/z 150/152 F1 [C₅H₄FS]⁺ m/z 115 M->F1 - •Cl F2 [C₄H₂FS]⁺ m/z 101 M->F2 - •CH₂Cl F3 [C₄H₃S]⁺ m/z 83 F1->F3 - HF

Figure 1: Proposed fragmentation of this compound.

Fragmentation_of_2_Chloromethylthiophene M [C₅H₅ClS]⁺˙ m/z 132/134 F1 [C₅H₅S]⁺ m/z 97 M->F1 - •Cl F2 [C₄H₃S]⁺ m/z 83 F1->F2 - CH₂

Figure 2: Fragmentation of 2-(chloromethyl)thiophene.

Fragmentation_of_2_Chlorothiophene M [C₄H₃ClS]⁺˙ m/z 118/120 F1 [C₄H₃S]⁺ m/z 83 M->F1 - •Cl F2 [C₂HS]⁺ m/z 57 F1->F2 - C₂H₂

Figure 3: Fragmentation of 2-chlorothiophene.

Experimental Protocols

For the analysis of halogenated thiophenes such as this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Sample Preparation: Samples should be dissolved in a suitable volatile solvent, such as dichloromethane or hexane, to a concentration of approximately 1 mg/mL.

GC-MS System: A standard GC-MS system equipped with a capillary column is suitable for this analysis.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis: The acquired mass spectra should be analyzed to identify the molecular ion and major fragment ions. Comparison with spectral libraries and the fragmentation patterns of known related compounds is crucial for structural confirmation.

This comparative guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound. By leveraging data from analogous compounds, researchers can more effectively interpret experimental results and confirm the structure of this and other novel halogenated thiophene derivatives. The detailed experimental protocol offers a starting point for developing robust analytical methods for these important classes of molecules.

References

Reactivity Showdown: 2-(Chloromethyl)-5-fluorothiophene vs. its Bromo-Analog in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

The primary determinant of reactivity in nucleophilic substitution reactions for these compounds is the nature of the leaving group—chloride versus bromide. The carbon-halogen bond must be broken during the reaction, and the stability of the resulting halide ion plays a crucial role. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This is attributed to two key factors:

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for the reaction.

  • Leaving Group Stability: The bromide ion (Br⁻) is larger and more polarizable than the chloride ion (Cl⁻). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable and thus better leaving group.

These fundamental principles strongly suggest that 2-(bromomethyl)-5-fluorothiophene will exhibit greater reactivity in nucleophilic substitution reactions compared to its chloro- counterpart. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

Performance Comparison

Based on established chemical principles of nucleophilic substitution reactions, the following table summarizes the expected relative performance of 2-(chloromethyl)-5-fluorothiophene and 2-(bromomethyl)-5-fluorothiophene.

FeatureThis compound2-(bromomethyl)-5-fluorothiopheneSupporting Rationale
Reaction Rate SlowerFasterThe C-Br bond is weaker than the C-Cl bond, and bromide is a better leaving group.
Reaction Conditions May require more forcing conditions (higher temperature, stronger nucleophile)Reacts under milder conditionsLower activation energy due to the better leaving group.
Yields Potentially lower due to side reactions under harsher conditionsGenerally higherMilder conditions and faster reaction rates can minimize byproduct formation.
Substrate Stability More stableLess stable (more reactive)The greater reactivity of the bromo-analog implies lower intrinsic stability.

Experimental Protocols

While a direct head-to-head comparative study is not available, the following represents a typical experimental protocol for a nucleophilic substitution reaction that could be adapted to compare the two substrates. This example details the synthesis of a thioether, a common transformation for this class of compounds.

Synthesis of 2-((Alkylthio)methyl)-5-fluorothiophene

Materials:

  • 2-(Halomethyl)-5-fluorothiophene (chloro- or bromo-analog) (1.0 eq)

  • Thiol (e.g., Ethanethiol) (1.1 eq)

  • Base (e.g., Sodium hydride or Potassium carbonate) (1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

Procedure:

  • To a solution of the thiol (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 eq) portion-wise at 0 °C.

  • Stir the resulting mixture at room temperature for 30 minutes to form the thiolate.

  • Cool the reaction mixture to 0 °C and add a solution of 2-(halomethyl)-5-fluorothiophene (1.0 eq) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-((alkylthio)methyl)-5-fluorothiophene.

To perform a comparative study, this reaction would be carried out in parallel for both the chloro- and bromo-analogs, keeping all other parameters (concentrations, temperature, and stoichiometry) identical. The reaction rates could be compared by taking aliquots at regular intervals and analyzing the conversion of the starting material by GC or NMR.

Visualizing the Reaction Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key concepts discussed.

G cluster_0 Reactivity Comparison Bromo-analog Bromo-analog Faster Reaction Rate Faster Reaction Rate Bromo-analog->Faster Reaction Rate Weaker C-Br bond Better leaving group Chloro-analog Chloro-analog Slower Reaction Rate Slower Reaction Rate Chloro-analog->Slower Reaction Rate Stronger C-Cl bond Poorer leaving group

Caption: Factors influencing the relative reactivity.

G Start Start Prepare Thiolate Prepare Thiolate Start->Prepare Thiolate Thiol + Base in Solvent Add Halomethylthiophene Add Halomethylthiophene Prepare Thiolate->Add Halomethylthiophene Dropwise at 0 °C Reaction Monitoring Reaction Monitoring Add Halomethylthiophene->Reaction Monitoring TLC or GC-MS Workup Workup Reaction Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Quench & Extract Final Product Final Product Purification->Final Product Column Chromatography

Caption: General experimental workflow for nucleophilic substitution.

Efficacy of Fluorinated Thiophene-Derived Anticoagulants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of novel fluorinated thiophene-derived anticoagulants with established therapies reveals promising efficacy profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

This publication outlines the efficacy of a new class of anticoagulants based on a fluorinated thiophene scaffold. These compounds demonstrate potent and selective inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This guide presents a comparative analysis of these novel inhibitors against established direct oral anticoagulants (DOACs) and the traditional anticoagulant, warfarin.

Executive Summary

A series of thiophene-anthranilamides, including the fluorinated compounds ZK 814048, ZK 810388, and ZK 813039, have been identified as highly potent and orally available Factor Xa inhibitors.[1] Preclinical data, including that of the closely related compound CI-1031 (ZK-807834), demonstrate picomolar inhibitory potency against Factor Xa and significant antithrombotic effects in in vivo models. This guide provides a side-by-side comparison of the in vitro and in vivo efficacy of these fluorinated thiophene derivatives with other FXa inhibitors like rivaroxaban, apixaban, edoxaban, and betrixaban, as well as the vitamin K antagonist, warfarin.

Data Presentation

Table 1: In Vitro Efficacy of Factor Xa Inhibitors
CompoundTypeTargetK i (nM)IC 50 (nM)
CI-1031 (ZK-807834) Fluorinated Thiophene DerivativeHuman Factor Xa0.11-
Rivaroxaban Direct Oral AnticoagulantHuman Factor Xa0.42.1 (prothrombinase-bound)
Apixaban Direct Oral AnticoagulantHuman Factor Xa0.081.3 (thrombus-associated)
Edoxaban Direct Oral AnticoagulantHuman Factor Xa0.56-
Betrixaban Direct Oral AnticoagulantHuman Factor Xa1.43
Warfarin Vitamin K AntagonistVitamin K Epoxide Reductase--

K i (Inhibition Constant) and IC 50 (Half-maximal Inhibitory Concentration) values represent the potency of the inhibitor. A lower value indicates higher potency. Data for CI-1031 (ZK-807834) is used as a representative for the fluorinated thiophene class.

Table 2: In Vitro Anticoagulant Activity
CompoundConcentration to Double Prothrombin Time (PT) (µM)Concentration to Double Activated Partial Thromboplastin Time (aPTT) (µM)
CI-1031 (ZK-807834) 0.230.49
Edoxaban 0.2560.508

This table shows the concentration of the compound required to double the clotting time in two standard laboratory tests. Higher values indicate a lesser effect on these global coagulation assays at a given concentration.

Table 3: In Vivo Efficacy in Thrombosis Models
CompoundAnimal ModelDosingThrombus Mass Reduction
CI-1031 (ZK-807834) Rabbit Veno-Venous Shunt480 µg/kg bolus + 16 µg/kg/min infusion~70%
Apixaban Rabbit Venous Thrombosis0.11 mg/kg/h i.v.ED 50
Warfarin Rabbit Venous Thrombosis0.27 mg/kg/day p.o.ED 50

This table summarizes the antithrombotic efficacy of the compounds in animal models of thrombosis. ED 50 represents the dose required to achieve 50% of the maximum effect.

Signaling Pathway and Mechanism of Action

The primary target of the novel fluorinated thiophene-derived anticoagulants is Factor Xa. By inhibiting FXa, these compounds block the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation. This targeted approach differs from that of warfarin, which inhibits the synthesis of multiple vitamin K-dependent clotting factors.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX X XI->IX X X IX->X TF TF VII X TF->VII VII->X Prothrombin Prothrombin (II) X->Prothrombin Factor Xa Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Factor Xa Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Factor Xa Thiophene_Anticoagulants Fluorinated Thiophene Anticoagulants Thiophene_Anticoagulants->X Inhibit Warfarin Warfarin Warfarin->IX Inhibit Synthesis Warfarin->VII Inhibit Synthesis II X Warfarin->II Inhibit Synthesis X_node X Warfarin->X_node Inhibit Synthesis

Caption: Mechanism of action of fluorinated thiophene anticoagulants.

Experimental Protocols

Factor Xa Chromogenic Assay

This assay measures the direct inhibitory activity of a compound against purified Factor Xa.

Methodology:

  • Purified human Factor Xa is incubated with the test compound at various concentrations in a buffer solution (e.g., Tris-HCl, pH 7.4) at 37°C.

  • After a pre-incubation period, a chromogenic substrate for Factor Xa (e.g., S-2222) is added.

  • The enzymatic reaction, which results in the release of a colored product (p-nitroaniline), is monitored spectrophotometrically at 405 nm.

  • The rate of color development is proportional to the residual Factor Xa activity.

  • IC 50 or K i values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

fxa_assay FXa Factor Xa Product Colored Product (p-nitroaniline) FXa->Product Cleaves Inhibitor Test Compound Inhibitor->FXa Inhibits Substrate Chromogenic Substrate Substrate->FXa Spectrophotometer Measure Absorbance at 405 nm Product->Spectrophotometer thrombosis_model cluster_procedure Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Rat Laparotomy Expose Inferior Vena Cava Anesthesia->Laparotomy IVC_Isolation Isolate IVC Segment Laparotomy->IVC_Isolation Compound_Admin Administer Test Compound IVC_Isolation->Compound_Admin Stasis_Induction Induce Venous Stasis Compound_Admin->Stasis_Induction Thrombus_Formation Allow Thrombus to Form Stasis_Induction->Thrombus_Formation Excision Excise Thrombosed Segment Thrombus_Formation->Excision Weighing Isolate and Weigh Thrombus Excision->Weighing Comparison Compare Thrombus Weight (Treated vs. Control) Weighing->Comparison Efficacy_Calc Calculate % Thrombus Inhibition Comparison->Efficacy_Calc

References

Structure-Activity Relationship of 5-Fluorothiophene Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 5-fluorothiophene derivatives, focusing on their potential as anticancer agents. The inclusion of a fluorine atom on the thiophene ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. This document summarizes the anticancer activity of several 5-(4-fluorophenyl)thiophene-2-carboxamide derivatives, details the experimental protocols for their synthesis and biological evaluation, and illustrates a key signaling pathway potentially modulated by these compounds.

Comparative Anticancer Activity

The in vitro anticancer activity of a series of 5-(4-fluorophenyl)thiophene-2-carboxamide derivatives was evaluated against the Hep3B (human hepatocellular carcinoma) cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their cytotoxic effects. The results are summarized in the table below.

Compound IDR-group (Substitution on aniline ring)IC50 (µM) against Hep3B cells
2a H> 50
2b 4-OCH35.46
2c 4-CH321.32
2d 4-F35.81
2e 3,4,5-(OCH3)312.58

Analysis of Structure-Activity Relationship:

The data reveals that the nature of the substituent on the N-phenyl ring of the carboxamide moiety plays a crucial role in the anticancer activity of these 5-fluorothiophene derivatives.

  • Unsubstituted Phenyl Ring (2a): The parent compound with an unsubstituted phenyl ring showed negligible activity (IC50 > 50 µM), indicating that substitution is essential for cytotoxicity.

  • Electron-Donating Groups: The introduction of electron-donating groups at the para-position of the phenyl ring significantly enhanced the anticancer activity. The presence of a methoxy group (2b, IC50 = 5.46 µM) resulted in the most potent compound in this series. A methyl group (2c, IC50 = 21.32 µM) also conferred notable activity, although to a lesser extent than the methoxy group.

  • Electron-Withdrawing Group: A fluorine atom at the para-position (2d, IC50 = 35.81 µM) resulted in weaker activity compared to the electron-donating substituents, suggesting that electron-withdrawing properties at this position are less favorable for activity against Hep3B cells.

  • Trimethoxy Substitution (2e): The presence of three methoxy groups at positions 3, 4, and 5 of the phenyl ring (2e, IC50 = 12.58 µM) resulted in potent activity, though slightly less than the single para-methoxy substituent. This suggests that while multiple electron-donating groups are beneficial, their positioning and steric factors may also influence the overall efficacy.

Experimental Protocols

Synthesis of 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide Derivatives (2a-2e)

General Procedure:

To a solution of 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1 equivalent) in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 equivalents) and 4-dimethylaminopyridine (DMAP) (0.33 equivalents) were added. The mixture was stirred at room temperature for 30 minutes under an inert atmosphere (argon gas). Subsequently, the appropriately substituted aniline (1 equivalent) was added, and the reaction mixture was stirred for 48 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the excess aniline was removed by extraction with hydrochloric acid (HCl). The organic layer was then dried under reduced pressure to yield the crude product, which was further purified as necessary.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Hep3B cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These stock solutions were then serially diluted with culture medium to achieve the desired final concentrations. The cells were treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves by non-linear regression analysis.

Signaling Pathway

Thiophene derivatives have been reported to exert their anticancer effects through the inhibition of various signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the VEGFR-2/AKT signaling cascade. The diagram below illustrates the key steps in this pathway, which is a common target for anticancer drug development.

VEGFR2_AKT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Recruits & Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis PIP3 PIP3 PI3K->PIP3 Catalyzes conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Bad Bad AKT->Bad Inhibits GSK3b GSK3β AKT->GSK3b Inhibits Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis

Caption: VEGFR-2/AKT signaling pathway in cancer.

Comparative analysis of thiophene versus furan building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Thiophene and furan, both five-membered aromatic heterocycles, are fundamental building blocks in medicinal chemistry.[1][2] They are frequently employed as bioisosteres for phenyl rings, offering unique electronic and steric properties that can modulate a compound's metabolic stability, receptor interactions, and overall bioavailability.[3][4] However, the choice between a thiophene and a furan scaffold is not arbitrary and carries significant implications for a drug candidate's pharmacokinetic and toxicological profile. This guide provides a comparative analysis of these two critical heterocycles, supported by experimental data and detailed protocols, to aid researchers in making informed decisions during the drug discovery process.

Comparative Physicochemical and Pharmacokinetic Profiles

The distinct heteroatoms of thiophene (sulfur) and furan (oxygen) govern their intrinsic properties, influencing everything from aromaticity to metabolic fate. Thiophene is generally considered more aromatic and less reactive than furan.[5] The electronegativity of the heteroatom plays a key role, with oxygen in furan holding its lone pair of electrons more tightly, making them less available for delocalization into the aromatic system compared to sulfur in thiophene.[5]

Data Summary: Physicochemical and Metabolic Properties

The following tables summarize the key differences in physicochemical properties, metabolic stability, and potential toxicity between thiophene and furan.

PropertyThiopheneFuranSignificance in Drug Discovery
Aromaticity HigherLowerAffects ring stability and reactivity. Thiophene's higher aromaticity contributes to greater stability.[5][6]
Lipophilicity (LogP) Generally more lipophilicGenerally less lipophilicInfluences solubility, membrane permeability, and protein binding. Thiophene's higher lipophilicity can enhance membrane crossing but may also increase metabolic clearance and non-specific binding.[7][8]
Boiling Point 84 °C31.4 °CReflects intermolecular forces and volatility.[9]
Reactivity Less reactiveMore reactiveFuran's lower aromaticity makes it more susceptible to reactions like Diels-Alder and acidic degradation.[5]
Table 1: Comparative Physicochemical Properties of Thiophene and Furan. This table highlights the fundamental differences that influence their behavior in biological systems.
ParameterThiophene DerivativesFuran DerivativesImplication for Drug Design
Primary Metabolic Pathways S-oxidation, Epoxidation, C-oxidationEpoxidation, Ring-opening, C-oxidationBoth rings can form reactive metabolites. Thiophene's S-oxidation is a unique and often problematic pathway.[10][11][12]
Metabolic Stability Generally considered more stable, but context-dependentOften more metabolically labileThiophene is frequently used to replace furan to improve metabolic stability.[3][4] However, stability is highly influenced by substituents.
Half-life (t½) Example A thiophene-based compound (2b) showed a half-life 1.5-fold longer than indomethacin in S9 rat liver fraction.[13]Can be prone to rapid metabolism, leading to lower systemic exposure.Longer half-life can allow for less frequent dosing but may increase the risk of accumulation and toxicity.
Table 2: Comparative Metabolic Stability Profile. This table outlines the typical metabolic fates and relative stability of the two heterocycles.

Role in Approved Pharmaceuticals

Both thiophene and furan are present in numerous FDA-approved drugs, demonstrating their therapeutic utility across various disease areas. The choice of heterocycle is often a result of extensive structure-activity relationship (SAR) studies aimed at optimizing efficacy and safety.[3][14]

ScaffoldDrug ExampleTherapeutic Area
Thiophene Clopidogrel Antiplatelet Agent[15]
Tiotropium Anticholinergic (COPD)
Olanzapine Antipsychotic
Duloxetine Antidepressant
Cephalothin Antibiotic[14]
Furan Ranitidine H2 Receptor Antagonist (Antiulcer)[14]
Furosemide Diuretic[14]
Nitrofurantoin Antibacterial
Remdesivir Antiviral[9]
Amiodarone Antiarrhythmic
Table 3: Examples of FDA-Approved Drugs Containing Thiophene or Furan Scaffolds. The prevalence of these scaffolds highlights their importance in successful drug design.

Toxicity Considerations: The Role of Reactive Metabolites

A primary concern for both scaffolds is their potential for metabolic bioactivation into reactive metabolites, which can lead to drug-induced toxicities.[11]

ScaffoldMechanism of ToxicityPotential Outcome
Thiophene P450-mediated S-oxidation to form reactive thiophene S-oxides or epoxidation to form thiophene epoxides.[11][12]These electrophilic metabolites can covalently bind to cellular macromolecules (proteins, DNA), leading to hepatotoxicity, nephrotoxicity, and idiosyncratic drug reactions.[10][12]
Furan P450-mediated epoxidation followed by hydrolysis and rearrangement to form a reactive α,β-unsaturated dicarbonyl species.Can induce oxidative stress, genotoxicity, and carcinogenicity through covalent modification of cellular targets.[2]
Table 4: Summary of Potential Toxicity Concerns. Understanding these bioactivation pathways is critical for mitigating toxicity risk.

Visualizing Workflows and Pathways

Effective drug discovery relies on logical workflows and a clear understanding of biological pathways. The following diagrams, rendered using Graphviz, illustrate key concepts in the comparison and evaluation of thiophene and furan building blocks.

G cluster_Discovery Drug Discovery & Development Pipeline Target_ID Target ID & Validation Hit_Gen Hit Generation (HTS) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (Scaffold Selection: Thiophene vs. Furan) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: High-level drug discovery workflow highlighting scaffold selection.

G cluster_Thiophene Thiophene Metabolism cluster_Furan Furan Metabolism Thiophene Thiophene-Drug CYP450_T CYP450 Enzymes Thiophene->CYP450_T S_Oxide Thiophene S-Oxide (Reactive) CYP450_T->S_Oxide S-oxidation Epoxide_T Thiophene Epoxide (Reactive) CYP450_T->Epoxide_T Epoxidation Covalent_T Covalent Adducts (Toxicity) S_Oxide->Covalent_T Epoxide_T->Covalent_T Furan Furan-Drug CYP450_F CYP450 Enzymes Furan->CYP450_F Epoxide_F Furan Epoxide CYP450_F->Epoxide_F Epoxidation Dicarbonyl Unsaturated Dicarbonyl (Reactive) Epoxide_F->Dicarbonyl Rearrangement Covalent_F Covalent Adducts (Toxicity) Dicarbonyl->Covalent_F

Caption: Metabolic bioactivation pathways of thiophene and furan.

G Start Start: Phenyl Ring in Lead Compound Bioisostere Consider Bioisosteric Replacement (Thiophene or Furan)? Start->Bioisostere Metabolism Is Metabolic Stability a Major Concern? Bioisostere->Metabolism Use_Thiophene Prioritize Thiophene (Generally more stable) Metabolism->Use_Thiophene Yes Use_Furan Consider Furan (May offer different SAR) Metabolism->Use_Furan No Toxicity_Risk Is there evidence of metabolism-driven toxicity? Use_Thiophene->Toxicity_Risk Synthesize Synthesize & Test Both Analogs Use_Furan->Synthesize Toxicity_Risk->Synthesize Yes (or if SAR is poor) Evaluate Evaluate in vitro ADME/Tox Toxicity_Risk->Evaluate No Synthesize->Evaluate

Caption: Decision flowchart for thiophene vs. furan scaffold selection.

Experimental Protocols

Accurate assessment of drug candidates relies on robust and reproducible experimental methods. The following sections detail standard protocols for evaluating metabolic stability, lipophilicity, and cytotoxicity.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing key parameters like half-life (t½) and intrinsic clearance (Clint).[16][17]

G cluster_Workflow Metabolic Stability Assay Workflow Prep Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH (Cofactor) - Buffer Incubate Incubate Compound with Microsomes (with and without NADPH) at 37°C Prep->Incubate Timepoints Collect Aliquots at Multiple Timepoints (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (e.g., with cold Acetonitrile) Timepoints->Quench Process Centrifuge to Pellet Protein Quench->Process Analyze Analyze Supernatant via LC-MS/MS Process->Analyze Calculate Calculate % Remaining vs. Time, t½, and Intrinsic Clearance (Clint) Analyze->Calculate

Caption: Experimental workflow for an in vitro metabolic stability assay.

Methodology:

  • Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.[16]

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4) and microsomes.

    • Prepare test compound stock solutions in a suitable organic solvent (e.g., DMSO).

    • Prepare a cofactor solution of NADPH in buffer.

  • Incubation:

    • Pre-warm the microsome reaction mixture to 37°C.

    • Initiate the reaction by adding a small volume of the test compound to the mixture, followed immediately by the NADPH solution. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.[16]

    • The final incubation mixture typically contains the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and NADPH (e.g., 1 mM) in buffer.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed to precipitate the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis and Calculation:

    • Quantify the concentration of the parent compound in each sample using a validated LC-MS/MS method.[17]

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the appropriate equations for the well-stirred model.[18]

Protocol 2: LogP Determination by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water to determine its lipophilicity.[8][19]

Methodology:

  • System Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Partitioning:

    • Prepare a stock solution of the test compound in one of the phases (typically the one it is more soluble in).

    • Add a known volume of the stock solution to a vessel containing known volumes of both pre-saturated n-octanol and pre-saturated water. The volume ratio is adjusted based on the expected LogP.

    • Seal the vessel and shake it at a constant temperature (e.g., 25°C) until equilibrium is reached (this can take several hours).[19]

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

    • The LogP is the base-10 logarithm of P: LogP = log10(P).[8]

Protocol 3: In Vitro Cytotoxicity by MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to assess the toxicity of compounds on cultured cell lines.[20]

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion

The selection between thiophene and furan is a nuanced decision in drug design, involving a critical trade-off between metabolic stability, synthetic accessibility, and potential toxicity. Thiophene often provides greater metabolic stability compared to furan, but its susceptibility to S-oxidation presents a significant toxicological risk that must be carefully evaluated.[12] Conversely, while furan can be more metabolically labile, it may offer a different vector in chemical space for optimizing biological activity.[21] A thorough understanding of their comparative properties, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for rationally designing safer and more effective drug candidates.

References

Spectroscopic Scrutiny: A Comparative Guide to Confirming the Purity of 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative overview of spectroscopic methods for confirming the purity of 2-(Chloromethyl)-5-fluorothiophene, a key building block in various pharmaceutical and agrochemical syntheses. We present detailed experimental protocols and comparative data for benchmarked techniques, offering a comprehensive resource for quality control and analytical development.

This compound (C₅H₄ClFS, Molar Mass: 150.60 g/mol ) is a substituted thiophene derivative with reactive sites that make it a versatile intermediate.[1] Its purity is critical to ensure the desired reaction outcomes and to minimize the presence of potentially hazardous byproducts. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the robust purity assessment of this compound.

Spectroscopic and Chromatographic Purity Profile

A multi-technique approach is essential for a comprehensive purity evaluation. While spectroscopic methods provide structural confirmation and information about the electronic environment of the atoms, chromatographic techniques are crucial for separating and quantifying impurities.

PropertyValueSource
Molecular FormulaC₅H₄ClFS[1]
Molecular Weight150.60 g/mol [1]
Boiling Point122–127°C at 16 Torr[1]
Density1.50 g/cm³[1]

Table 1: Physicochemical Properties of this compound [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules. For this compound, both ¹H and ¹³C NMR are invaluable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the expected signals would be from the chloromethyl protons and the two protons on the thiophene ring. The chemical shifts and coupling constants are influenced by the electronegative fluorine and chlorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound would show distinct signals for the five carbon atoms, with the carbon atoms bonded to fluorine and chlorine exhibiting characteristic chemical shifts and C-F coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-F, C-Cl, and C-S bonds, as well as the vibrations of the thiophene ring.

Wavenumber Range (cm⁻¹)Assignment
~3100Aromatic C-H stretch
~2950Aliphatic C-H stretch (from -CH₂Cl)
~1600-1400C=C stretching vibrations of the thiophene ring
~1250-1000C-F stretch
~800-600C-Cl stretch
~700C-S stretch

Table 2: Expected FT-IR Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and identifying impurities. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for purity analysis.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 150. The isotopic pattern of the molecular ion will be characteristic due to the presence of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways may involve the loss of a chlorine atom, a chloromethyl radical, or cleavage of the thiophene ring.

Chromatographic Methods for Purity Determination

Chromatographic techniques are essential for separating the main compound from any impurities, allowing for their individual detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds like this compound. It allows for the separation of impurities from the main component, followed by their identification through their mass spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds. For this compound, a reversed-phase HPLC method can be developed to separate it from potential non-volatile impurities or degradation products.

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis
  • NMR: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • FT-IR: The spectrum can be obtained from a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • MS: For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile). For GC-MS, dilute the sample in a suitable solvent (e.g., dichloromethane or hexane).

General Protocol for GC-MS Purity Analysis
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, with a split ratio of e.g., 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

General Protocol for HPLC Purity Analysis
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength where the compound and potential impurities show good absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Visualization of Analytical Workflows

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Separation cluster_data Data Analysis & Purity Confirmation Sample This compound Sample NMR NMR (1H, 13C) Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS GC Gas Chromatography (GC) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure Impurity_ID Impurity Identification MS->Impurity_ID GC->MS GC-MS Coupling GC->Impurity_ID Purity_Quant Purity Quantification GC->Purity_Quant HPLC->Impurity_ID HPLC->Purity_Quant Final_Report Purity Report Structure->Final_Report Impurity_ID->Final_Report Purity_Quant->Final_Report

Caption: Workflow for the purity confirmation of this compound.

Alternative Compounds for Comparison

For a comprehensive evaluation, it is beneficial to compare the purity profile of this compound with that of structurally related compounds used in similar synthetic applications.

CompoundMolecular FormulaKey DifferencesPotential Applications
2-(Chloromethyl)thiophene C₅H₅ClSLacks the fluorine substituent.Intermediate in pharmaceuticals and agrochemicals.[4]
2-Chloro-5-(chloromethyl)thiophene C₅H₄Cl₂SHas a chlorine atom instead of fluorine at the 5-position.Intermediate for antifungal agents.[5]

Table 3: Comparison with Alternative Thiophene Derivatives

The analytical methods described in this guide can be adapted for the purity assessment of these alternative compounds, allowing for a direct comparison of their impurity profiles. The presence of different substituents will lead to distinct spectroscopic and chromatographic behaviors, which must be considered when developing and validating analytical methods.

Conclusion

Confirming the purity of this compound requires a combination of spectroscopic and chromatographic techniques. NMR and FT-IR are essential for structural verification, while GC-MS and HPLC are powerful tools for the separation, identification, and quantification of impurities. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of this critical chemical intermediate, ensuring the quality and reliability of their downstream applications.

References

Assessing the Biological Impact of Fluorine Substitution in Thiophene-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the biological impact of fluorine substitution in thiophene-based drugs, supported by experimental data and detailed methodologies. Thiophene, a common scaffold in medicinal chemistry, serves as a versatile platform for drug design, and understanding the nuanced effects of fluorination is critical for optimizing therapeutic outcomes.

Impact on Biological Potency: A Case Study of Acetylcholinesterase Inhibitors

To illustrate the effect of fluorine substitution on biological activity, we examine a pair of thiophene-based acetylcholinesterase (AChE) inhibitors. Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.

A study on the synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors provides a direct comparison between a non-fluorinated compound and its fluorinated analog.[1] The core structure is a 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide scaffold.

Table 1: Comparison of Acetylcholinesterase Inhibitory Activity

Compound IDStructureSubstitution on Benzyl Ring% Inhibition of AChE
1 2-(2-(4-benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideHydrogen (non-fluorinated)55%
2 2-(2-(4-(4-fluorobenzyl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideFluorine70%

Data extracted from a study on thiophene derivatives as acetylcholinesterase inhibitors.[1]

The data clearly demonstrates that the introduction of a single fluorine atom to the benzyl ring enhances the inhibitory activity against acetylcholinesterase by 15%. This improvement is attributed to the unique electronic properties of fluorine, which can alter the molecule's interaction with the enzyme's active site.

Influence on Metabolic Stability

The non-fluorinated compound 1 , with an unsubstituted benzyl ring, is prone to aromatic hydroxylation by CYP enzymes. This metabolic pathway represents a major route of clearance for many drugs. By introducing a fluorine atom at the para-position of the benzyl ring, as in compound 2 , this site of metabolism is effectively blocked. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.

Table 2: Predicted Metabolic Stability Profile

Compound IDKey Structural FeaturePredicted Primary Metabolic PathwayExpected Metabolic Stability
1 Unsubstituted Benzyl RingAromatic hydroxylation of the benzyl ringLower
2 4-Fluorobenzyl RingBlocked aromatic hydroxylation at the para-positionHigher

This predicted increase in metabolic stability would likely translate to a longer half-life and improved bioavailability in vivo, highlighting a key advantage of fluorine substitution in drug design.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the percentage inhibition of acetylcholinesterase activity by a test compound.

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and the reference inhibitor at various concentrations.

  • In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution or reference inhibitor

    • DTNB solution

  • Initiate the reaction by adding the AChE enzyme solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Start the enzymatic reaction by adding the ATCI substrate solution.

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

Microsomal Stability Assay

Objective: To assess the in vitro metabolic stability of a compound by incubating it with liver microsomes.

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The rate of disappearance of the parent compound over time when incubated with microsomes and the necessary cofactors (e.g., NADPH) provides a measure of its intrinsic clearance.

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive control compounds with known metabolic stability

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the test compound to the mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Visualizing Biological Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the p38 MAPK signaling pathway, a common target for thiophene-based inhibitors, and the workflow for assessing metabolic stability.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Transcription_Factors->Inflammatory_Response

Caption: The p38 MAPK signaling cascade.

Metabolic_Stability_Workflow Incubation Incubation of Compound with Liver Microsomes & NADPH Time_Points Sampling at Multiple Time Points Incubation->Time_Points Quenching Reaction Quenching (Acetonitrile) Time_Points->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Processing Data Processing & Half-life Calculation Analysis->Data_Processing

Caption: Experimental workflow for microsomal stability assay.

Conclusion

The substitution of hydrogen with fluorine in thiophene-based drugs offers a powerful strategy to modulate their biological properties. As demonstrated with the acetylcholinesterase inhibitors, even a single fluorine atom can significantly enhance potency. Furthermore, the inherent strength of the C-F bond provides a rational approach to improving metabolic stability by blocking sites of oxidative metabolism. The experimental protocols provided herein offer standardized methods for assessing these key drug-like properties. By leveraging the unique characteristics of fluorine, researchers can continue to design and develop more effective and durable thiophene-based therapeutics.

References

In-Silico Docking of Thiophene Derivatives: A Comparative Analysis of Ligand-Target Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico docking studies of various thiophene-derived ligands against several key biological targets implicated in diseases such as cancer and infectious diseases. While specific data on ligands derived from 2-(Chloromethyl)-5-fluorothiophene is limited in the current body of published research, this guide offers a broader perspective on the potential of the thiophene scaffold in drug design by comparing the docking performance of different thiophene derivatives. The data presented is compiled from multiple studies to provide a comprehensive overview for researchers in the field.

Comparative Docking Performance of Thiophene Derivatives

The following table summarizes the in-silico docking performance of various thiophene derivatives against their respective biological targets. The docking scores, typically reported in kcal/mol, represent the predicted binding affinity of the ligand to the protein's active site, with more negative values indicating a stronger interaction.

Ligand ClassBiological TargetPDB IDDocking Score (kcal/mol) / MolDock ScoreReference Compound/Drug
3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-onesHuman Lactate Dehydrogenase A (LDHA)Not Specified-127 to -171 (MolDock Score)Galloflavin
Thiazole-bearing thiophene derivativesBreast Cancer Protein2W3L-5.436 to -6.161Carboplatin (-4.671)
Thiophene-containing oxadiazole, triazole, and thiazolidinone derivativesHuman Carbonic Anhydrase IX (CA IX)Not SpecifiedNear to co-crystallized ligand (9FK)Doxorubicin
2-Aminothiophene derivativesLeishmania amazonensis targetsNot SpecifiedIC50 values < 10 µM (In-vitro)Not Specified
Thiophene derivativesPhosphodiesterase 4D (PDE4D)Not SpecifiedStrong binding affinities reportedNot Specified

Experimental Protocols: In-Silico Molecular Docking

The methodologies employed in the cited studies for in-silico molecular docking generally follow a standardized workflow. This protocol outlines the key steps involved in predicting the binding interactions between thiophene-derived ligands and their protein targets.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the thiophene derivatives are sketched using chemical drawing software (e.g., ChemDraw) and then optimized using computational chemistry software (e.g., Gaussian, Avogadro). This involves energy minimization to obtain a stable conformation, typically using force fields like MMFF94 or quantum mechanical methods. The final structures are saved in a suitable format (e.g., .mol2, .pdbqt).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules, co-factors, and existing ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve any steric clashes.

2. Active Site Prediction and Grid Generation:

  • The binding site (active site) of the protein is identified. This can be based on the location of the co-crystallized ligand in the PDB structure or through computational prediction tools.

  • A grid box is generated around the identified active site. This grid defines the conformational space that the ligand will explore during the docking simulation.

3. Molecular Docking Simulation:

  • Docking is performed using software such as AutoDock, PyRx, or MOE (Molecular Operating Environment).

  • The software systematically samples different conformations and orientations of the ligand within the defined grid box of the protein's active site.

  • A scoring function is used to estimate the binding affinity for each generated pose. These scoring functions take into account various intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

4. Analysis of Docking Results:

  • The docking results are analyzed to identify the best-ranked poses based on their docking scores.

  • The binding mode of the ligand within the active site is visualized and examined to understand the key amino acid residues involved in the interaction.

  • The types of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are identified and analyzed.

Visualizing the In-Silico Docking Workflow

The following diagram illustrates the typical workflow for an in-silico molecular docking study.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Ligand 3D Structure Generation & Optimization Grid Active Site Identification & Grid Generation Ligand->Grid Protein Protein 3D Structure Retrieval & Preparation Protein->Grid Docking Molecular Docking (e.g., AutoDock, PyRx) Grid->Docking Scoring Scoring & Ranking of Poses Docking->Scoring Interaction Binding Mode & Interaction Analysis Scoring->Interaction

Caption: A flowchart illustrating the key steps in a typical in-silico molecular docking workflow.

Signaling Pathway: Lactate Dehydrogenase A (LDHA) in Cancer Metabolism

Several of the analyzed thiophene derivatives have been investigated as inhibitors of Lactate Dehydrogenase A (LDHA), a key enzyme in the metabolic reprogramming of cancer cells known as the Warburg effect. The following diagram depicts the central role of LDHA in this pathway.

G cluster_glycolysis Glycolysis cluster_tca Mitochondria cluster_warburg Warburg Effect Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA Normal Cells LDHA LDHA Pyruvate->LDHA Cancer Cells LDHA->Pyruvate Lactate Lactate LDHA->Lactate

Caption: The central role of LDHA in the Warburg effect, converting pyruvate to lactate in cancer cells.

Comparative Evaluation of Synthetic Pathways to 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic pathways for the preparation of 2-(Chloromethyl)-5-fluorothiophene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The following sections detail plausible synthetic routes, supported by experimental data derived from analogous reactions, to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a halogenated heterocyclic compound of significant interest due to the presence of both a reactive chloromethyl group and a fluorine atom, which can impart desirable physicochemical properties to target molecules. The efficient and scalable synthesis of this building block is crucial for its application in drug discovery and development. This guide compares two primary synthetic strategies: the direct chloromethylation of 2-fluorothiophene and a multi-step approach involving the initial formation of a hydroxymethyl intermediate followed by chlorination.

Data Summary

The following table summarizes the key quantitative data for the two proposed synthetic pathways. The data for Pathway 1 is based on established chloromethylation procedures for thiophene, adapted for 2-fluorothiophene. The data for Pathway 2 is a composite of typical yields for Grignard reactions to form hydroxymethyl derivatives and subsequent chlorination reactions.

ParameterPathway 1: Direct ChloromethylationPathway 2: Hydroxymethylation-Chlorination
Starting Material 2-Fluorothiophene2-Fluorothiophene
Key Reagents Paraformaldehyde, HClMg, Formaldehyde, Thionyl Chloride
Reaction Steps 12
Reaction Temperature 0 - 10 °C-78 °C to Room Temperature
Reaction Time 4 - 6 hours6 - 12 hours
Overall Yield 65-75% (estimated)~70% (estimated)
Purity Good, requires distillationGood, requires purification of intermediate
Scalability Potentially highModerate
Key Advantages Single-step, cost-effective reagentsMilder initial reaction conditions
Key Disadvantages Use of corrosive HCl gas, potential for side reactionsTwo-step process, requires handling of Grignard reagent

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the two proposed synthetic pathways.

Pathway 1: Direct Chloromethylation Start 2-Fluorothiophene Reaction Chloromethylation (0-10 °C) Start->Reaction Reagents Paraformaldehyde, Conc. HCl, HCl (gas) Reagents->Reaction Product This compound Reaction->Product

Caption: Pathway 1: Direct one-step chloromethylation of 2-fluorothiophene.

Pathway 2: Hydroxymethylation-Chlorination Start 2-Fluorothiophene Grignard_Formation 1. Mg, THF 2. Paraformaldehyde Start->Grignard_Formation Hydroxymethyl_Intermediate (5-Fluoro-2-thienyl)methanol Grignard_Formation->Hydroxymethyl_Intermediate Chlorination Chlorination Hydroxymethyl_Intermediate->Chlorination Chlorination_Reagent Thionyl Chloride, Pyridine Chlorination_Reagent->Chlorination Product This compound Chlorination->Product

Caption: Pathway 2: Two-step synthesis via a hydroxymethyl intermediate.

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic pathways. These protocols are based on established procedures for similar thiophene derivatives and should be adapted and optimized for the specific substrate.

Pathway 1: Direct Chloromethylation of 2-Fluorothiophene

This pathway is adapted from known industrial processes for the chloromethylation of thiophene.[1][2][3]

Materials:

  • 2-Fluorothiophene (1.0 mol, 102.1 g)

  • Paraformaldehyde (1.1 mol, 33.0 g)

  • Concentrated Hydrochloric Acid (37%, ~1.25 mol)

  • Hydrogen Chloride Gas

  • Methyl-isobutyl-ketone (or other suitable ketone solvent)

  • 20% Potassium Carbonate Solution

  • Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a well-ventilated fume hood, a mixture of 2-fluorothiophene (1.0 mol) and methyl-isobutyl-ketone is prepared in a reaction vessel equipped with a mechanical stirrer, thermometer, and a gas inlet tube.

  • The mixture is cooled to between 0 °C and 5 °C in an ice bath.

  • A solution of paraformaldehyde (1.1 mol) dissolved in concentrated hydrochloric acid (~1.25 mol) is prepared and cooled to a similar temperature.

  • The cold formaldehyde/HCl solution is added slowly to the stirred 2-fluorothiophene solution, maintaining the temperature below 10 °C.

  • Hydrogen chloride gas is then bubbled through the reaction mixture at a steady rate for 4-6 hours, while vigorously stirring and maintaining the temperature between 0 °C and 10 °C.

  • Upon completion, the reaction mixture is diluted with cold water.

  • The organic phase is separated and washed with a 20% potassium carbonate solution until neutral pH is achieved, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Pathway 2: Synthesis via (5-Fluoro-2-thienyl)methanol

This two-step pathway involves the formation of a hydroxymethyl intermediate via a Grignard reaction, followed by chlorination.

Step 1: Synthesis of (5-Fluoro-2-thienyl)methanol

This procedure is based on a hypothetical pathway and standard Grignard reaction protocols.[4]

Materials:

  • 2-Fluorothiophene (1.0 mol, 102.1 g)

  • Magnesium turnings (1.1 mol, 26.7 g)

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde (1.2 mol, 36.0 g)

  • Saturated Ammonium Chloride Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.1 mol) and anhydrous THF.

  • A small amount of a solution of 2-fluorothiophene (1.0 mol) in anhydrous THF is added to initiate the Grignard reaction.

  • Once the reaction begins, the remaining 2-fluorothiophene solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • The reaction mixture is then cooled to -78 °C in a dry ice/acetone bath.

  • Dry paraformaldehyde (1.2 mol) is added portion-wise, ensuring the temperature remains below -70 °C.

  • After the addition, the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude (5-Fluoro-2-thienyl)methanol, which can be purified by column chromatography or used directly in the next step.

Step 2: Chlorination of (5-Fluoro-2-thienyl)methanol

This step is based on standard procedures for the conversion of alcohols to chlorides.[5]

Materials:

  • (5-Fluoro-2-thienyl)methanol (from Step 1)

  • Thionyl Chloride (1.2 mol, 142.7 g)

  • Pyridine (1.5 mol, 118.6 g)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • 5% Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • A solution of (5-Fluoro-2-thienyl)methanol in anhydrous DCM is prepared in a flask and cooled to 0 °C.

  • Pyridine (1.5 mol) is added to the solution.

  • Thionyl chloride (1.2 mol) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the careful addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed sequentially with 5% sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The product can be further purified by vacuum distillation.

Conclusion

Both presented pathways offer viable routes to this compound. The choice between them will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and tolerance for handling certain reagents.

  • Pathway 1 (Direct Chloromethylation) is a more direct, one-step process that is likely to be more cost-effective and scalable for industrial production. However, it involves the use of corrosive hydrogen chloride gas and requires careful temperature control to minimize the formation of by-products.

  • Pathway 2 (Hydroxymethylation-Chlorination) provides a two-step alternative that may offer milder conditions for the initial functionalization of the thiophene ring. This pathway avoids the direct use of HCl gas but requires the handling of a Grignard reagent, which is sensitive to moisture and air. The overall yield is comparable to the direct method, but the process is longer.

Researchers should carefully evaluate these factors and may need to perform optimization studies to achieve the best results for their specific application.

References

Safety Operating Guide

Safe Disposal of 2-(Chloromethyl)-5-fluorothiophene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-(Chloromethyl)-5-fluorothiophene as a hazardous chemical waste. Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of halogenated and fluorinated organic compounds. It is imperative to handle this chemical with caution, assuming it possesses characteristics similar to related hazardous materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).

    • Never mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, corrosive, toxic).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be well-ventilated, away from heat sources, and separate from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Hazard Profile and Physical Properties

The following table summarizes the known and anticipated hazards of this compound, based on data for structurally similar compounds.

PropertyData
Molecular Formula C₅H₄ClFS
Appearance Assumed to be a liquid
Boiling Point Data not available
Flash Point Data not available; treat as potentially flammable
Toxicity Specific LD50/LC50 data not available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on similar halogenated thiophenes.[1][2]
Hazards May cause skin, eye, and respiratory irritation.[2] Halogenated compounds can be toxic and may have long-term environmental effects.
Incompatibilities Strong oxidizing agents, strong bases.[3]
Decomposition Products Thermal decomposition may produce toxic fumes of hydrogen chloride, hydrogen fluoride, and sulfur oxides.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Work in a Chemical Fume Hood A->B C Step 3: Collect Waste in a Labeled, Sealed Container B->C F Spill Occurs B->F If D Step 4: Store Container in a Designated Satellite Accumulation Area C->D E Step 5: Contact EHS for Waste Pickup D->E G Contain Spill with Inert Absorbent F->G H Collect Contaminated Material into Hazardous Waste Container G->H I Decontaminate Spill Area H->I I->D

Figure 1. Disposal Workflow for this compound

Disclaimer: This document provides guidance based on general principles of laboratory safety and chemical handling. Always consult your institution's specific protocols and your Environmental Health and Safety department for detailed instructions and compliance with local, state, and federal regulations.

References

Personal protective equipment for handling 2-(Chloromethyl)-5-fluorothiophene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Chloromethyl)-5-fluorothiophene was not located. The following information is synthesized from data for structurally similar compounds, including 2-(Chloromethyl)thiophene and 2-Chloro-5-(chloromethyl)thiophene, and general chemical safety guidelines. It is imperative to handle this compound with extreme caution and to consult with a qualified safety professional before use.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein outlines operational procedures, personal protective equipment (PPE), and disposal plans to ensure laboratory safety and proper chemical management.

Hazard Identification and Immediate Precautions

This compound is anticipated to be a hazardous chemical. Based on analogous compounds, it is likely to be harmful if swallowed, harmful in contact with skin, a cause of skin irritation, a cause of serious eye irritation, and may cause respiratory irritation.[1][2] Immediate precautions include avoiding all personal contact, including inhalation of vapors or mist, and using the chemical in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]

Hazard Summary of Analogous Compounds:

Hazard StatementClassificationSource Analogues
Harmful if swallowedAcute Toxicity, Oral2-(Chloromethyl)thiophene[3]
Harmful in contact with skinAcute Toxicity, Dermal2-(Chloromethyl)thiophene[3]
Causes skin irritationSkin Corrosion/Irritation2-Chloro-5-(chloromethyl)thiophene[2]
Causes serious eye irritationSerious Eye Damage/Eye Irritation2-Chloro-5-(chloromethyl)thiophene[2]
May cause respiratory irritationSpecific target organ toxicity — single exposure2-Chloro-5-(chloromethyl)thiophene[2]
Highly flammable liquid and vapourFlammable liquids2-(Chloromethyl)thiophene (as a solution in toluene)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE based on general guidance for handling halogenated aromatic compounds and information from analogous compounds.

Recommended Personal Protective Equipment (PPE):

Body PartEquipmentSpecifications and Rationale
Hands Chemical-resistant glovesButyl rubber or Viton® gloves are recommended as aromatic and halogenated hydrocarbons can attack most standard glove materials.[6][7] Nitrile gloves may offer limited protection against weak acids and some organic solvents but are not recommended for halogenated hydrocarbons.[8][9] Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected.
Eyes/Face Safety goggles and face shieldWear chemical safety goggles that meet ANSI Z87.1 or equivalent standards.[4] A face shield should be worn over safety goggles to provide additional protection against splashes.[4]
Body Flame-retardant lab coat and chemical-resistant apronA flame-retardant lab coat should be worn over personal clothing. For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory NIOSH-approved respiratorWork should be conducted in a certified chemical fume hood.[4] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Footwear Closed-toe, chemical-resistant shoesShoes should fully cover the feet and be made of a material that resists chemical penetration.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Operational Plan:

  • Engineering Controls: All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[3][4]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.[1]

  • Safe Handling: Keep away from heat, sparks, and open flames.[1][5] Use non-sparking tools and take precautionary measures against static discharge.[1] Avoid contact with skin, eyes, and clothing.[10]

Storage Plan:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][10]

  • Conditions: Store in a cool, dark place. For long-term storage, consider refrigeration or freezing as recommended for analogous compounds.[2]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[4][11]

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the chemical with an inert material such as sand, vermiculite, or a commercial absorbent.[1]

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 2.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Disposal Protocol:

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Containerization: Ensure the waste container is sealed and stored in a secure, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain.[1]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving the handling of this compound, with integrated safety checkpoints.

experimental_workflow Experimental Workflow with Safety Checkpoints cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Safety Check prep_reagents Prepare Reagents prep_fume_hood->prep_reagents reaction_setup Set up Reaction Apparatus in Fume Hood prep_reagents->reaction_setup add_reagent Add this compound reaction_setup->add_reagent run_reaction Run Reaction under Inert Atmosphere add_reagent->run_reaction Critical Step workup Quench and Extract run_reaction->workup purification Purify Product (e.g., Chromatography) workup->purification decontaminate Decontaminate Glassware purification->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste Safety Protocol remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: A flowchart of a typical laboratory workflow for using this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.